molecular formula C8H11FNOP B1447685 (2-Amino-6-fluorophenyl)dimethylphosphine oxide CAS No. 1263179-29-8

(2-Amino-6-fluorophenyl)dimethylphosphine oxide

Cat. No.: B1447685
CAS No.: 1263179-29-8
M. Wt: 187.15 g/mol
InChI Key: NREJOFDHMPCKAL-UHFFFAOYSA-N
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Description

(2-Amino-6-fluorophenyl)dimethylphosphine oxide is a useful research compound. Its molecular formula is C8H11FNOP and its molecular weight is 187.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-6-fluorophenyl)dimethylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-6-fluorophenyl)dimethylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-dimethylphosphoryl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FNOP/c1-12(2,11)8-6(9)4-3-5-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREJOFDHMPCKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Amino-6-fluorophenyl)dimethylphosphine oxide CAS 1263179-29-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of (2-Amino-6-fluorophenyl)dimethylphosphine oxide (CAS 1263179-29-8).

This guide is structured for drug discovery scientists focusing on kinase inhibitor design, specifically targeting the ALK (Anaplastic Lymphoma Kinase) and EGFR (Epidermal Growth Factor Receptor) pathways.

Advanced Scaffold for Kinase Inhibitor Design

Executive Summary: The Phosphine Oxide Advantage

(2-Amino-6-fluorophenyl)dimethylphosphine oxide represents a specialized class of "solubility-enhancing scaffolds" in modern medicinal chemistry. While classical drug design often relies on sulfonamides or amides to modulate polarity, the Dimethylphosphine Oxide (DMPO) moiety offers a unique bioisosteric alternative.

Unlike tertiary phosphines, which are metabolically unstable and prone to oxidation, the phosphine oxide group is chemically inert and highly polar. When substituted on an aniline ring—specifically with a 6-fluoro motif—this scaffold serves two critical functions:

  • Metabolic Blocking: The fluorine atom at the 6-position blocks potential oxidative metabolism (Phase I) at a reactive site.

  • Conformational Locking: The steric pressure between the bulky DMPO group, the amine, and the fluorine atom restricts bond rotation, potentially locking the molecule into a bioactive conformation favorable for kinase binding pockets (e.g., the ATP-binding site).

Physicochemical Profile

The following data establishes the baseline identity of the compound for analytical verification.

PropertySpecification
CAS Number 1263179-29-8
IUPAC Name (2-Amino-6-fluorophenyl)dimethylphosphine oxide
Molecular Formula C₈H₁₁FNOP
Molecular Weight 187.15 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
LogP (Predicted) ~1.1 (Lower lipophilicity compared to non-oxide analog)
H-Bond Acceptors 2 (P=O, -NH2)
H-Bond Donors 1 (-NH2)
Key Functional Group Dimethylphosphoryl (P=O(Me)₂)

Synthetic Methodology

The synthesis of sterically crowded phosphine oxides requires precision. The 2-amino-6-fluoro substitution pattern creates significant steric hindrance. Standard nucleophilic substitution is often insufficient; therefore, Palladium-catalyzed C-P cross-coupling is the industry standard.

Core Reaction Pathway

The synthesis typically proceeds via the coupling of a 2-fluoro-6-iodoaniline precursor with dimethylphosphine oxide.

SynthesisPathway Figure 1: Pd-Catalyzed C-P Cross-Coupling Mechanism Precursor 2-Fluoro-6-iodoaniline (Electrophile) Intermediate Pd-Oxidative Addition Complex Precursor->Intermediate Step 1: Oxidative Add. Reagent Dimethylphosphine Oxide (Nucleophile) Reagent->Intermediate Coordination Catalyst Pd(OAc)2 / Xantphos Base: K3PO4 Catalyst->Intermediate Catalysis Product (2-Amino-6-fluorophenyl) dimethylphosphine oxide Intermediate->Product Step 2: Reductive Elim. (100-110°C, DMF)

Detailed Experimental Protocol

Note: This protocol is adapted from high-yield procedures for sterically hindered phosphine oxides (e.g., related to Brigatinib intermediates).

Reagents:

  • 2-Fluoro-6-iodoaniline (1.0 eq)

  • Dimethylphosphine oxide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Xantphos (5-10 mol%) — Critical for stabilizing the Pd center in P-coupling.

  • Potassium phosphate tribasic (K₃PO₄) (2.0 eq)

  • Solvent: Anhydrous DMF or Dioxane.

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a reaction flask and purge with Argon. Phosphine oxides are stable, but the catalytic cycle is oxygen-sensitive.

  • Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ and Xantphos in a small volume of solvent and stir for 10 minutes to form the active catalyst species.

  • Reactant Loading: Add the 2-Fluoro-6-iodoaniline and dimethylphosphine oxide to the main reaction vessel. Dissolve in anhydrous DMF.

  • Base Addition: Add K₃PO₄ followed by the catalyst mixture.

  • Heating: Heat the mixture to 100–110°C for 12–16 hours. Monitor via LC-MS (Target Mass: 188.15 [M+H]+).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine (3x) to remove DMF.

    • Critical Step: The product is amphiphilic. Do not use excessive water during extraction; back-extract the aqueous layer with DCM/Isopropanol (3:1) if yield is low.

  • Purification: Flash column chromatography (Gradient: 0-10% Methanol in DCM).

Medicinal Chemistry Applications

This compound is not a drug itself but a high-value fragment used to construct ALK and FAK inhibitors.

Mechanistic Rationale

The incorporation of the dimethylphosphine oxide group serves a specific purpose in Structure-Activity Relationship (SAR) studies:

  • Hydrogen Bonding: The oxygen of the P=O group acts as a strong Hydrogen Bond Acceptor (HBA), often interacting with the "hinge region" of kinase enzymes or solvent-exposed water networks.

  • Solubility: The high polarity of the P=O bond significantly lowers the LogP compared to a methyl or chloro substituent, improving oral bioavailability.

  • Fluorine Effect: The 6-fluoro group (ortho to the amine) exerts an electronic withdrawal effect, reducing the pKa of the aniline nitrogen. This modulates the nucleophilicity of the amine during subsequent coupling reactions (e.g., to a pyrimidine core).

DrugDesign Figure 2: Impact of DMPO Scaffold on Drug Design cluster_properties Physicochemical Modulation cluster_target Kinase Target Interaction Scaffold CAS 1263179-29-8 (Scaffold) Solubility Increased Solubility (Polar P=O Group) Scaffold->Solubility Stability Metabolic Stability (6-Fluoro Block) Scaffold->Stability Hinge H-Bonding to Hinge Region (via P=O) Scaffold->Hinge Selectivity Conformational Control (Steric Lock) Scaffold->Selectivity Drug Final Kinase Inhibitor (e.g., ALK/FAK Inhibitor) Solubility->Drug Improves ADME Stability->Drug Extends Half-life Hinge->Drug Increases Potency Selectivity->Drug Reduces Off-Target Effects

Safety & Handling

While phosphine oxides are generally less toxic than their phosphine precursors, this compound is an aniline derivative and should be treated with high caution.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).

    • Specific Target Organ Toxicity: Respiratory irritation.

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • In case of contact: Wash skin immediately with soap and water.[1] The lipophilic nature of the fluorine/phenyl ring facilitates skin absorption.

References

  • World Intellectual Property Organization (WIPO). (2022). Patent WO2022253081A1: Phosphine oxide derivative, preparation method therefor and application thereof. (Focuses on FAK inhibitors using dimethylphosphine oxide anilines). Link

  • Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 59(9), 4073–4090. (Foundational text on DMPO in drug design). Link

  • Enamine Ltd. (n.d.). Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. (Technical whitepaper on scaling up DMPO synthesis). Link

  • BLD Pharm. (2022). Application of Phosphine Oxide in Medicinal Chemistry.[2][3][4] (Review of solubility and stability benefits). Link

Sources

Electronic Properties of Fluorinated Aromatic Phosphine Oxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY

The Fluorine Effect: Tuning the P=O Vector This guide analyzes the electronic and structural perturbations induced by perfluorination on the aromatic phosphine oxide scaffold. Specifically, we focus on Tris(pentafluorophenyl)phosphine oxide [


] and its derivatives. Unlike their protio-analogs (e.g., triphenylphosphine oxide, 

), fluorinated variants exhibit inverted electrostatic landscapes, significantly lowered LUMO levels, and unique non-covalent interaction capabilities (

-hole bonding).

These materials are not merely "fluorinated versions" of standard reagents; they are distinct electronic entities used as electron transport materials (ETMs) in OLEDs, robust Lewis bases in frustrated Lewis pair (FLP) chemistry, and metabolically stable motifs in drug discovery.

PART 2: ELECTRONIC STRUCTURE & PROPERTIES

Molecular Orbital Engineering (LUMO Stabilization)

The most critical electronic consequence of fluorinating the aromatic rings is the dramatic stabilization of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Inductive Effect (-I): The fifteen fluorine atoms in

    
     exert a powerful electron-withdrawing inductive effect, pulling electron density away from the phosphorus center and the aromatic 
    
    
    
    -system.
  • LUMO Energy: While

    
     has a high-lying LUMO (making it hard to reduce), 
    
    
    
    has a LUMO stabilized by approximately 1.0–1.5 eV . This shift transforms the molecule from an insulator-like dielectric into a viable electron transport material .
  • Redox Potential: In cyclic voltammetry,

    
     reduces at highly negative potentials (~ -3.1 V vs 
    
    
    
    ). The perfluorinated analog exhibits an anodic shift, reducing at significantly milder potentials (approx -1.5 V to -1.8 V vs
    
    
    ), facilitating electron injection in optoelectronic devices.
The P=O Bond: Structural & Electronic Paradox

Fluorination affects the central phosphoryl group (P=O) through competing effects:

  • Bond Shortening: X-ray crystallography reveals that the P=O bond in

    
     is 1.467(2) Å , significantly shorter than in 
    
    
    
    (1.492 Å). This suggests an increase in bond order or a reduction in the polarization of the P-O bond.
  • Reduced Basicity: The electron-withdrawing periphery depletes the electron density on the oxygen atom. Consequently,

    
     is a much weaker Lewis base (hydrogen bond acceptor) than 
    
    
    
    . This "tuned basicity" is crucial for applications where controlled coordination is required, preventing catalyst poisoning.
NMR Spectral Signatures[1][2][3][4]
  • 
    P NMR:  The chemical shift is a sensitive probe of the electronic environment. While 
    
    
    
    resonates at +29 ppm (relative to
    
    
    ), the shielding effect of the perfluoroaryl rings shifts the
    
    
    resonance upfield, typically appearing near +2 to +5 ppm .
  • 
    F NMR:  Distinct signals are observed for the ortho, meta, and para fluorine atoms, typically in the range of -130 to -160 ppm. The ortho-fluorines show through-space coupling with the phosphorus center.
    

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Synthesis of Tris(pentafluorophenyl)phosphine Oxide

Objective: High-yield oxidation of tris(pentafluorophenyl)phosphine. Precursor: Tris(pentafluorophenyl)phosphine (CAS: 1259-35-4). Reagents: Hydrogen Peroxide (30% aq.), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (1.88 mmol) of tris(pentafluorophenyl)phosphine in 20 mL of DCM. Ensure complete dissolution; the solution should be clear.

  • Oxidation: Cool the solution to 0°C in an ice bath. Add 2.0 mL of 30%

    
     dropwise over 5 minutes. The reaction is exothermic; control the addition rate.
    
  • Reaction: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 2 hours. Monitor by TLC (silica gel, 10% EtOAc/Hexane) or

    
    P NMR (disappearance of -77 ppm signal).
    
  • Workup: Separate the organic layer. Extract the aqueous layer twice with 10 mL DCM. Combine organic phases.

  • Drying: Wash combined organics with brine (20 mL), dry over anhydrous

    
    , and filter.
    
  • Purification: Remove solvent under reduced pressure. The residue is typically a white crystalline solid. Recrystallize from hot hexane/toluene if necessary.

    • Yield: >95%

    • Melting Point: ~167–168°C

Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the reduction potential (


) to assess ETM suitability.
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Acetonitrile or DCM.
    
  • Electrodes:

    • Working: Glassy Carbon (polished with alumina).

    • Counter: Platinum wire.[1]

    • Reference:

      
       (calibrated vs Ferrocene).
      
  • Procedure: Dissolve 1 mM of

    
     in the electrolyte. Degas with Argon for 10 mins. Scan from 0 V to -2.5 V at 100 mV/s.
    
  • Analysis: Identify the onset of reduction.[2] Calculate LUMO level using the equation:

    
    .
    

PART 4: APPLICATIONS & DATA SUMMARY

Organic Light Emitting Diodes (OLEDs)

Fluorinated phosphine oxides serve as Electron Transport Materials (ETMs) and Hole Blocking Materials (HBMs) .

  • Mechanism: The low LUMO facilitates electron injection from the cathode. The wide HOMO-LUMO gap (due to the deep HOMO) prevents holes from leaking out of the emissive layer, confining excitons for high efficiency.

  • Stability: The C-F bonds provide robustness against electrochemical degradation during device operation.

Drug Development & Medicinal Chemistry[8][9]
  • Metabolic Blocking: Replacing H with F blocks cytochrome P450 oxidative metabolism at the aromatic rings, extending the drug half-life (

    
    ).
    
  • Bioisosteres: The

    
     moiety is highly lipophilic yet polar. It can mimic peptide bonds or other polar pharmacophores while enhancing membrane permeability due to the "teflon effect" of the perfluorinated surface.
    
Data Comparison Table
PropertyTriphenylphosphine Oxide (

)
Tris(pentafluorophenyl)phosphine Oxide [

]
Impact of Fluorination
P=O Bond Length 1.492 Å1.467 ÅBond strengthening; reduced basicity.

P NMR Shift
+29 ppm+2 to +5 ppmUpfield shift; shielding by F-shell.
Reduction Potential ~ -3.1 V (vs

)
~ -1.6 V (vs

)
Anodic shift; easier electron injection.
LUMO Level High (~ -1.5 eV)Low (~ -3.0 eV)Transforms insulator to semiconductor.
Lewis Basicity StrongWeakTunable coordination strength.

PART 5: VISUALIZATION

Diagram 1: Synthesis & Electronic Tuning Workflow

This diagram illustrates the conversion of the phosphine to the oxide and the resulting electronic energy level shifts.

G cluster_0 Precursor cluster_1 cluster_2 Product Properties P_III Tris(pentafluorophenyl)phosphine (C6F5)3P LUMO: High Oxidant H2O2 / DCM 0°C -> RT P_III->Oxidant Oxidation P_V Tris(pentafluorophenyl)phosphine Oxide (C6F5)3PO Oxidant->P_V >95% Yield Prop1 LUMO Stabilized (~ -3.0 eV) P_V->Prop1 Prop2 P=O Bond Shortened (1.467 Å) P_V->Prop2 Prop3 Reduced Basicity P_V->Prop3

Caption: Synthetic pathway and resulting physicochemical property modifications upon oxidation of fluorinated phosphine.

Diagram 2: Structure-Property Relationship (The Fluorine Effect)

ElectronicEffects Core Fluorinated Phosphine Oxide (C6F5)3PO Inductive Inductive Effect (-I) from 15 F atoms Core->Inductive Steric Steric Bulk (Perfluoroaryl Wings) Core->Steric LUMO Lowered LUMO (Better Electron Acceptor) Inductive->LUMO Basicity Decreased O-Basicity (Weak H-Bond Acceptor) Inductive->Basicity Interaction Pi-Hole Interactions (Crystal Engineering) Inductive->Interaction Stability Metabolic Stability (Blocked P450 Sites) Steric->Stability OLED OLED ETM Layer LUMO->OLED Catalysis Lewis Acid/Base Tuning Basicity->Catalysis Drug Drug Bioisostere Stability->Drug Interaction->Catalysis

Caption: Mapping the causal link between fluorination (inductive/steric effects) and practical applications in electronics and pharma.

References

  • Nicholson, B. K., & Thwaite, S. E. (2003). "Tris(pentafluorophenyl)phosphine oxide."[2] Acta Crystallographica Section E, E59, o1631-o1633. Link (Structural data: P=O bond length).

  • Lane, J. R., & Saunders, G. C. (2020). "Theoretical Study of the Structures of... Tris(Pentafluorophenyl)Phosphine Oxide." Molecules, 25(12), 2778. Link (DFT studies and conformational analysis).

  • Bard, A. J., et al. (1968). "Electrochemistry of organophosphorus compounds. II. Electroreduction of triphenylphosphine and triphenylphosphine oxide." Journal of the American Chemical Society, 90(5), 1121.[2] Link (Baseline redox data for Ph3PO).

  • Manabe, S., et al. (2020). "Direct and Scalable Electroreduction of Triphenylphosphine Oxide." Journal of the American Chemical Society, 142(6), 3024-3031. Link (Redox behavior context).

  • Glover, C., et al. (2015).[3] "Exploring Structural and Electronic Effects in... Tris{bis(trifluoromethyl)phenyl}borane." Dalton Transactions, 44, 16000-16010. Link (Comparative electronic effects of fluorinated aryls).

Sources

Methodological & Application

Application and Protocol Guide: Synthesis of ALK Inhibitors Utilizing (2-Amino-6-fluorophenyl)dimethylphosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries:

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, with a particular focus on the strategic use of (2-Amino-6-fluorophenyl)dimethylphosphine oxide. This key intermediate and ligand precursor is instrumental in constructing the core structure of potent ALK inhibitors such as Crizotinib. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth technical insights, step-by-step synthetic protocols, and a thorough examination of the underlying chemical principles.

Introduction: The Role of ALK in Oncology and the Emergence of Targeted Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with potent oncogenic activity.[2] These fusion proteins, such as EML4-ALK, are constitutively active, driving uncontrolled cell proliferation and survival through various downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways.[3][4][5] This aberrant signaling is a key driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1]

The discovery of ALK as an oncogenic driver has paved the way for the development of targeted therapies. ALK inhibitors are small molecules designed to fit into the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[6] Crizotinib was the first-in-class ALK inhibitor to receive FDA approval and has demonstrated significant clinical benefit in patients with ALK-positive NSCLC.[7] The success of Crizotinib has spurred the development of next-generation inhibitors like Ceritinib and Alectinib to address acquired resistance mechanisms.[6]

The synthesis of these complex heterocyclic molecules often relies on robust and efficient cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has become an indispensable tool in this regard.[8][9] The choice of ligand is critical to the success of this reaction, influencing catalyst stability, activity, and substrate scope. This guide focuses on the application of (2-Amino-6-fluorophenyl)dimethylphosphine oxide, a versatile building block and precursor to a highly effective phosphine ligand for the key C-N coupling step in the synthesis of Crizotinib and related analogs.

ALK Signaling Pathway and Inhibition

The diagram below illustrates the canonical ALK signaling pathway and the mechanism of action of ALK inhibitors.

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase P_ALK Phosphorylated ALK (Constitutively Active) ALK->P_ALK Dimerization & Autophosphorylation (in fusion proteins) JAK_STAT JAK/STAT Pathway P_ALK->JAK_STAT PI3K_AKT PI3K/AKT Pathway P_ALK->PI3K_AKT MAPK RAS/MAPK Pathway P_ALK->MAPK Proliferation Cell Proliferation, Survival, and Growth JAK_STAT->Proliferation PI3K_AKT->Proliferation MAPK->Proliferation ALK_Inhibitor ALK Inhibitor (e.g., Crizotinib) ALK_Inhibitor->P_ALK Inhibits ATP Binding

Caption: ALK signaling pathway and mechanism of inhibition.

The Strategic Importance of (2-Amino-6-fluorophenyl)dimethylphosphine oxide

(2-Amino-6-fluorophenyl)dimethylphosphine oxide serves a dual purpose in the synthesis of ALK inhibitors. Firstly, it can be utilized as a key building block, incorporating the aminophenylphosphine oxide moiety found in some advanced kinase inhibitors. Secondly, and more critically for the synthesis of Crizotinib, it acts as a precursor to a highly effective ancillary ligand for palladium-catalyzed cross-coupling reactions.

The electron-donating and sterically bulky nature of the corresponding phosphine ligand, derived from the reduction of the phosphine oxide, is crucial for facilitating the key Buchwald-Hartwig amination step. This reaction forms the critical C-N bond between the pyridine core and the aniline fragment of the ALK inhibitor. The ortho-amino group of the ligand can also play a role in pre-coordination to the palladium center, enhancing catalytic activity.

Synthesis of Key Intermediates

The successful synthesis of Crizotinib hinges on the efficient preparation of several key intermediates. This section provides detailed protocols for their synthesis.

Protocol: Synthesis of (2-Amino-6-fluorophenyl)dimethylphosphine oxide

This protocol is adapted from analogous synthetic procedures for related aminophenylphosphine oxides.

Reaction Scheme:

Step-by-Step Procedure:

  • Phosphinylation of 2-Bromo-1-fluoro-3-nitrobenzene:

    • To a dry, argon-purged flask, add 2-bromo-1-fluoro-3-nitrobenzene (1.0 eq), dimethylphosphine oxide (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and potassium phosphate (2.0 eq).

    • Add anhydrous, degassed 1,4-dioxane as the solvent.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield (2-nitro-6-fluorophenyl)dimethylphosphine oxide.

  • Reduction of the Nitro Group:

    • Dissolve the (2-nitro-6-fluorophenyl)dimethylphosphine oxide (1.0 eq) in ethanol or methanol in a flask.

    • Carefully add tin(II) chloride dihydrate (5.0 eq) and stir the mixture at room temperature.

    • Gently heat the reaction to 50-60 °C for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (2-Amino-6-fluorophenyl)dimethylphosphine oxide as a solid.

Typical Characterization Data:

CompoundAppearanceYield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)MS (ESI+) m/z
(2-Amino-6-fluorophenyl)dimethylphosphine oxideOff-white solid75-857.10-7.20 (m, 1H), 6.60-6.70 (m, 2H), 4.50 (br s, 2H), 1.65 (d, J = 13.2 Hz, 6H)186.1 [M+H]+
Protocol: Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol

This chiral alcohol is a crucial building block that introduces the correct stereochemistry into the final Crizotinib molecule. Asymmetric reduction of the corresponding ketone is a common and efficient method.[8][10]

Reaction Scheme:

Step-by-Step Procedure:

  • To a high-pressure reaction vessel, add 2',6'-dichloro-3'-fluoroacetophenone (1.0 eq) and a chiral catalyst such as a (R)-Ru(OAc)2(BINAP) complex (0.005 eq).

  • Add degassed methanol as the solvent.

  • Pressurize the vessel with hydrogen gas (5-10 atm) and stir the reaction mixture at 40-50 °C for 24 hours.

  • Monitor the reaction for completion by TLC or chiral HPLC.

  • Once complete, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield (R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol.

Typical Characterization Data:

CompoundAppearanceYield (%)Enantiomeric Excess (%)1H NMR (CDCl3, 400 MHz) δ (ppm)
(R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-olWhite solid>90>997.30 (dd, J = 8.8, 5.2 Hz, 1H), 7.05 (t, J = 8.8 Hz, 1H), 5.50 (q, J = 6.8 Hz, 1H), 2.20 (d, J = 3.2 Hz, 1H), 1.60 (d, J = 6.8 Hz, 3H)
Protocol: Synthesis of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

This intermediate provides the pyrazole-piperidine moiety of Crizotinib.[11]

Reaction Scheme:

Step-by-Step Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify directly by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.

Core Synthesis of Crizotinib via Buchwald-Hartwig Amination

This section details the final steps in the synthesis of Crizotinib, highlighting the pivotal palladium-catalyzed C-N coupling reaction.

Overall Synthetic Workflow

The following diagram outlines the convergent synthetic route to Crizotinib.

Crizotinib_Synthesis A 2',6'-dichloro-3'-fluoroacetophenone B (R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol A->B Asymmetric Reduction C Key Chiral Ether Intermediate B->C Mitsunobu Reaction with G J Buchwald-Hartwig Amination C->J D 4-bromopyrazole F tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate D->F Mitsunobu Reaction E N-Boc-4-hydroxypiperidine E->F F->J After Suzuki Coupling and Deprotection G 2,6-dichloro-3-hydroxypyridine G->C H Crizotinib (Final Product) I (2-Amino-6-fluorophenyl)dimethylphosphine oxide I->J Ligand Precursor J->H

Caption: Convergent synthetic workflow for Crizotinib.

Protocol: Buchwald-Hartwig Amination and Final Deprotection

This protocol outlines a plausible approach using the phosphine ligand derived from (2-Amino-6-fluorophenyl)dimethylphosphine oxide.

Reaction Scheme:

Step-by-Step Procedure:

  • Ligand Formation (in situ):

    • In a separate flask, dissolve (2-Amino-6-fluorophenyl)dimethylphosphine oxide (0.1 eq) in anhydrous, degassed toluene.

    • Carefully add a reducing agent such as trichlorosilane (0.1 eq) and stir at room temperature for 1 hour to generate the corresponding phosphine ligand in situ.

  • Buchwald-Hartwig Amination:

    • To a main reaction flask, add the key aminopyridine intermediate (prepared from the chiral alcohol and 2,6-dichloropyridine derivative), the pyrazole-piperidine fragment (after Suzuki coupling to introduce the pyrazole and removal of the Boc group), palladium(II) acetate (0.02 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

    • Add the pre-formed ligand solution from step 1 to the main reaction flask.

    • Heat the mixture to 90-110 °C for 8-12 hours under an argon atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, quench with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Final Deprotection (if necessary):

    • If a protecting group is still present on the piperidine nitrogen, dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane).

    • Add trifluoroacetic acid (TFA) or HCl in dioxane and stir at room temperature until deprotection is complete (monitored by LC-MS).

    • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.

    • Dry the organic layer and concentrate to yield Crizotinib.

Characterization of Crizotinib
ParameterData
Appearance White to pale-yellow solid
Molecular Formula C21H22Cl2FN5O
Molecular Weight 450.34 g/mol
1H NMR (400 MHz, DMSO-d6) δ (ppm)7.95 (s, 1H), 7.75 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.8, 5.2 Hz, 1H), 7.50 (s, 1H), 7.40 (t, J=8.8 Hz, 1H), 6.85 (d, J=2.0 Hz, 1H), 6.05 (q, J=6.8 Hz, 1H), 5.60 (s, 2H), 4.10 (m, 1H), 3.00 (m, 2H), 2.55 (m, 2H), 1.90 (m, 2H), 1.75 (d, J=6.8 Hz, 3H), 1.70 (m, 2H)
MS (ESI+) m/z 450.1 [M+H]+. Key fragment ions at m/z 367, 260, and 177.[12][13]

Safety and Handling

Organophosphorus compounds, including phosphine oxides and their precursors, should be handled with care in a well-ventilated fume hood.[13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Palladium catalysts are toxic and should be handled with caution. Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Buchwald-Hartwig - Inactive catalyst- Poor quality of reagents or solvent- Insufficient base- Use fresh palladium precursor and ensure the ligand is not oxidized.- Use anhydrous and degassed solvents.- Use a stronger base or increase the stoichiometry.
Incomplete reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase reaction time and/or temperature.- Increase catalyst loading or add a fresh portion of catalyst.
Formation of side products - Reaction temperature too high- Presence of oxygen- Lower the reaction temperature.- Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).
Difficulty in purification - Similar polarity of product and byproducts- Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase).- Consider recrystallization as an alternative purification method.

Conclusion

The synthesis of ALK inhibitors like Crizotinib is a multi-step process that relies on the strategic application of modern synthetic methodologies. The use of (2-Amino-6-fluorophenyl)dimethylphosphine oxide as a precursor to a highly effective ligand for the pivotal Buchwald-Hartwig amination step is a key enabling technology. This guide provides a comprehensive framework and detailed protocols to aid researchers in the successful synthesis of these important therapeutic agents. The insights into the reaction mechanisms and troubleshooting strategies are intended to empower scientists to optimize their synthetic routes and accelerate the discovery of next-generation ALK inhibitors.

References

  • Crystal structure of ALK in complex with crizotinib (PDB: 2XP2). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Lin, J. J., Riely, G. J., & Shaw, A. T. (2017). Targeting ALK: a new therapeutic strategy for non-small cell lung cancer. Journal of Clinical Oncology, 35(23), 2599–2608.
  • Ou, S. H. I. (2015). Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer. In Molecular Targeted Therapy of Lung Cancer (pp. 165-188). Springer, Cham.
  • Sasaki, T., Rodig, S. J., Chirieac, L. R., & Jänne, P. A. (2010). The biology and treatment of EML4-ALK non-small cell lung cancer. European journal of cancer, 46(10), 1773-1780.
  • Shaw, A. T., Solomon, B., & Kenudson, M. (2011). Crizotinib and testing for ALK. Journal of the National Comprehensive Cancer Network, 9(12), 1335-1341.
  • Chiarle, R., Voena, C., Ambrogio, C., Piva, R., & Inghirami, G. (2008). The anaplastic lymphoma kinase in the pathogenesis of cancer.
  • Cui, J. J., Tran-Dube, M., Shen, H., Nambu, M., Kung, P. P., Pairish, M., ... & Edwards, M. P. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of medicinal chemistry, 54(18), 6342-6363.
  • Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 43(12), 1579-1589.
  • Stradiotto, M., & Lundgren, R. J. (Eds.). (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Springer.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Oakwood Chemical. (n.d.). tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved February 12, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHAN-1-OL, (R)-. Retrieved February 12, 2026, from [Link]

  • Tolić, K., Nigović, B., & Pukl, M. (2021). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS.
  • PubMed. (2018). Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. The Journal of Organic Chemistry, 83(12), 6373–6381.
  • PubChem. (n.d.). 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine. Retrieved February 12, 2026, from [Link]

  • National Institutes of Health. (2020). Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study. Journal of Analytical Methods in Chemistry, 2020, 8869104.
  • MySkinRecipes. (n.d.). (2-Amino-5-methylphenyl)dimethylphosphine oxide. Retrieved February 12, 2026, from [Link]

  • Shaw, A. T., Yeap, B. Y., Mino-Kenudson, M., Digumarthy, S. R., Costa, D. B., Heist, R. S., ... & Iafrate, A. J. (2009). Clinical features and outcome of patients with non–small-cell lung cancer who harbor EML4-ALK. Journal of clinical oncology, 27(26), 4247-4253.

Sources

Application Note: Protocol for Pd-Catalyzed Cross-Coupling with Phosphine Oxide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The use of Secondary Phosphine Oxides (SPOs) and HASPOs represents a paradigm shift from traditional, air-sensitive tertiary phosphine ligands (e.g.,


, 

). Unlike their P(III) counterparts, SPOs are air- and moisture-stable solids, allowing for benchtop handling without a glovebox.

Upon exposure to a metal center and base, these "pre-ligands" tautomerize from the pentavalent oxide form (


) to the trivalent phosphinous acid form (

), subsequently deprotonating to form an anionic, uninegative ligand (

). This ligand class offers unique electronic tunability—acting as strong

-donors while the anionic oxygen can provide secondary coordination or hemilability, stabilizing low-coordinate Pd(0) species essential for oxidative addition into challenging substrates like aryl chlorides and fluorides.

Mechanistic Foundation: The SPO Tautomerization

Understanding the in situ activation of the ligand is critical for troubleshooting. The SPO does not bind effectively in its ground state; it must tautomerize.

The Activation Pathway
  • Pre-ligand (Air Stable): Exists as

    
    .[1][2]
    
  • Tautomerization: Equilibrium with

    
     (Phosphinous Acid).
    
  • Coordination & Deprotonation: In the presence of Pd(II) or Pd(0) and a base, the P-OH proton is removed, forming a

    
     bond with an anionic oxygen.
    
  • Active Species: The resulting complex is often a mono-anionic P-donor, which renders the Pd center highly electron-rich, facilitating oxidative addition.

SPO_Mechanism SPO SPO Pre-ligand (R2P(=O)H) Air Stable PA Phosphinous Acid (R2P-OH) Tautomer SPO->PA Equilibrium (Solvent Dependent) Complex Pd-Complex [L2Pd(II)] or [LPd(0)] Active Catalyst PA->Complex Coordination Base Base (e.g., K3PO4) Base->Complex Deprotonation (-H+)

Figure 1: Activation pathway of Secondary Phosphine Oxide (SPO) ligands from air-stable precursor to active anionic ligand species.[3]

Critical Experimental Parameters

Ligand Selection Guide

The steric and electronic profile of the SPO dictates reactivity.

Ligand ClassExample StructureApplication Scope
Diaryl SPOs

General purpose Suzuki/Heck couplings of aryl bromides/iodides.
Dialkyl SPOs

Electron-rich; excellent for Aryl Chlorides and sterically hindered substrates.
Bulky SPOs

High-performance ligand for difficult C-N couplings and intramolecular

-arylations.
HASPOs

Heteroatom-substituted; tunable for specific asymmetric or electronic requirements.
The Role of Water and Base
  • Water: Unlike strictly anhydrous P(III) protocols, SPO couplings often benefit from trace water or biphasic systems (e.g., Toluene/Water). Water facilitates the solubility of inorganic bases and aids the deprotonation/tautomerization equilibrium.

  • Base: Carbonates (

    
    , 
    
    
    
    ) and Phosphates (
    
    
    ) are standard. Stronger alkoxides (
    
    
    ) are used for C-N couplings but may require strictly anhydrous conditions if the substrate is sensitive.

Protocol 1: General Suzuki-Miyaura Coupling (Aryl Chlorides/Bromides)

This protocol is optimized for the coupling of activated and deactivated aryl chlorides using a bulky SPO ligand.

Reagents & Equipment
  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Ligand: Di-tert-butylphosphine oxide

    
     (CAS: 684-19-5) or Di-1-adamantylphosphine oxide 
    
    
    
    .
  • Base: Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Toluene (or THF for lower temps).

  • Vessel: Standard screw-cap vial or Schlenk tube (Air tolerant weighing, run under inert atmosphere).

Step-by-Step Procedure
  • Catalyst Pre-Mixing (Optional but Recommended):

    • In a small vial, mix

      
       (1.0 equiv relative to Pd loading) and the SPO Ligand (2.0 - 2.5 equiv relative to Pd) in the reaction solvent.
      
    • Stir at room temperature for 5–10 minutes. The solution color often changes (e.g., from orange to pale yellow/colorless), indicating complex formation.

  • Reaction Setup:

    • Add Aryl Halide (1.0 mmol, 1.0 equiv).

    • Add Boronic Acid (1.2 – 1.5 equiv).

    • Add Base (

      
      , 2.0 – 3.0 equiv).
      
    • Add the pre-formed Catalyst/Ligand solution (Target loading: 1–3 mol% Pd).

    • Note: If skipping pre-mixing, add all solids, then solvent.

  • Degassing:

    • While SPOs are air-stable, the active Pd(0) species is not. Purge the headspace with Argon or Nitrogen for 1-2 minutes or sparge the solvent if using very low catalyst loadings (<0.5 mol%).

  • Reaction:

    • Seal the vessel.[4][5]

    • Heat to 100 °C (for Chlorides) or 80 °C (for Bromides) for 2–12 hours.

    • Monitoring: Check via TLC or LCMS.

  • Work-up:

    • Cool to Room Temp.[4]

    • Dilute with EtOAc and water.

    • Separate phases; wash organic phase with brine.

    • Dry over

      
      , filter, and concentrate.[5]
      
Data Summary: Typical Yields (Aryl Chlorides)
Substrate (Ar-Cl)Boronic AcidLigandYield (%)
4-Chloroanisole


>95%
4-Chlorotoluene


92%
2-Chlorotoluene (Steric)


88%

Protocol 2: C-H Activation / C-F Activation (Advanced)

Based on Ackermann et al., utilizing SPOs for challenging bond activations.

Reagents
  • Catalyst:

    
     (Note: Nickel is often preferred for C-F activation with SPOs) or 
    
    
    
    for C-H activation.
  • Ligand:

    
     (Critical for steric bulk).
    
  • Reagent: Grignard reagent (

    
    ) for Kumada-type or Amide for C-H functionalization.
    
Workflow Diagram

Workflow Step1 Weigh SPO Ligand & Metal Precursor (Air Bench) Step2 Inert Gas Purge (Argon/N2) Step1->Step2 Step3 Add Solvent & Substrates (Toluene/THF) Step2->Step3 Step4 Heat (80-120°C) Active Catalyst Formation Step3->Step4 Step5 Workup & Isolation Step4->Step5

Figure 2: General experimental workflow for SPO-catalyzed cross-coupling.

Troubleshooting & Optimization (Expertise Pillar)

"The Reaction Stalled"
  • Cause: Incomplete deprotonation of the SPO.

  • Solution: Ensure the base is finely ground (if solid) or add a catalytic amount of water (1-2 drops) to the toluene to assist solubility. Switch to a stronger base like

    
     if functional groups allow.
    
"Low Yield with Steric Bulk"
  • Cause: Ligand-to-Metal ratio is too low.

  • Solution: Increase SPO:Pd ratio to 2:1 or 3:1 . Excess SPO prevents Pd-black precipitation by stabilizing the active species.

"Oxidation of Product"
  • Cause: While the ligand is air stable, the product (if a phosphine) or intermediate might not be.

  • Solution: Ensure the reaction vessel is sealed properly. Although SPOs allow "sloppier" handling than

    
    , the catalytic cycle still requires an inert atmosphere for maximum turnover number (TON).
    

References

  • Ackermann, L. (2009).[2][6] "Air-Stable Secondary Phosphine Oxide as Preligand for Palladium-Catalyzed Intramolecular

    
    -Arylations with Chloroarenes." Organic Letters, 11(19), 4274–4276. Link
    
  • Li, G. Y. (2001). "The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, 40(8), 1513–1516. Link

  • Ackermann, L., et al. (2020).[6] "C–F Activation for C(sp2)–C(sp3) Cross-Coupling by a Secondary Phosphine Oxide (SPO)-Nickel Complex." Organic Letters, 22(17), 7034–7040.[6] Link

  • Dai, Q., et al. (2019).[7] "P-Chiral Phosphines Enabled by Palladium/Xiao-Phos-Catalyzed Asymmetric P-C Cross-Coupling of Secondary Phosphine Oxides and Aryl Bromides." Journal of the American Chemical Society, 141(51), 20556–20564. Link

  • Wolf, C., et al. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

The Emergence of (2-Amino-6-fluorophenyl)dimethylphosphine oxide as a Strategic Hydrogen Bond Acceptor in Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of molecular recognition, the hydrogen bond stands as a principal choreographer, dictating the conformation, stability, and function of chemical and biological systems. Within the medicinal chemist's and materials scientist's toolkit, the strategic deployment of potent hydrogen bond acceptors is paramount for engineering desired molecular interactions. This guide introduces (2-Amino-6-fluorophenyl)dimethylphosphine oxide, a molecule poised to offer nuanced control over hydrogen bonding networks. Its unique electronic and steric profile, arising from the powerful phosphine oxide acceptor, an electron-donating amino group, and an electron-withdrawing fluorine atom in an ortho configuration, presents a compelling scaffold for rational design.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the fundamental properties, key applications, and detailed experimental protocols for effectively utilizing (2-Amino-6-fluorophenyl)dimethylphosphine oxide as a hydrogen bond acceptor. The causality behind experimental choices is emphasized, providing a framework for logical troubleshooting and adaptation.

Physicochemical Properties and Hydrogen Bond Acceptor Characteristics

The dimethylphosphine oxide (DMPO) group is a remarkably strong hydrogen bond acceptor. This is attributed to the high polarity of the P=O bond and the accessibility of the oxygen lone pairs. The introduction of this moiety into organic molecules can significantly enhance their solubility and reduce lipophilicity, properties that are highly desirable in drug discovery.[1] For instance, the incorporation of a DMPO group into the antihypertensive drug Prazosin led to a significant increase in solubility while maintaining a similar biological profile.[1]

The substituents on the phenyl ring of (2-Amino-6-fluorophenyl)dimethylphosphine oxide further modulate its properties. The ortho-amino group, being an electron-donating group, is expected to increase the electron density on the phosphine oxide oxygen, thereby enhancing its hydrogen bond acceptor strength. Conversely, the ortho-fluoro group, an electron-withdrawing group, will have a counteracting effect. This electronic "push-pull" relationship, combined with the steric influence of the ortho substituents, allows for fine-tuning of the molecule's interaction profile.

PropertyExpected Value/CharacteristicRationale
Hydrogen Bond Acceptor Strength StrongThe phosphine oxide group is an intrinsically powerful H-bond acceptor.[2] The electron-donating amino group is expected to enhance this property.
pKa (of the conjugate acid) LowThe P=O group is weakly basic.
logP Moderate to LowThe polar phosphine oxide and amino groups will decrease lipophilicity compared to an unsubstituted phenyl dimethylphosphine oxide.[1]
Solubility High in polar organic solventsThe polarity of the molecule suggests good solubility in solvents like DMSO, DMF, and alcohols.
Chemical Stability HighPhosphine oxides are generally stable functional groups.[1]

Key Applications

The unique structural features of (2-Amino-6-fluorophenyl)dimethylphosphine oxide make it a valuable tool in several areas of research:

  • Medicinal Chemistry and Drug Discovery: The DMPO moiety has been successfully incorporated into approved drugs like Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor.[1][3] In this context, the phosphine oxide acts as a potent hydrogen bond acceptor, contributing to the high affinity and selectivity of the drug for its target kinase.[1][3] The ortho-amino and fluoro substituents of the title compound offer vectors for further derivatization to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. The amino group, for instance, can serve as a handle for covalent modification or as an additional hydrogen bond donor.

  • Crystal Engineering and Supramolecular Chemistry: The strong directionality of the hydrogen bonds formed by phosphine oxides makes them excellent building blocks for the construction of predictable supramolecular architectures.[4] By co-crystallizing (2-Amino-6-fluorophenyl)dimethylphosphine oxide with hydrogen bond donors, novel crystalline materials with desired properties, such as specific packing arrangements or porosities, can be designed. The presence of both a strong acceptor (P=O) and a donor (N-H) within the same molecule allows for the formation of intricate and robust hydrogen-bonded networks.

  • Organocatalysis: The phosphine oxide group can act as a Lewis base to activate substrates in organocatalytic reactions. The electronic environment around the phosphorus atom, influenced by the amino and fluoro substituents, can be leveraged to modulate the catalytic activity and selectivity.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis of (2-Amino-6-fluorophenyl)dimethylphosphine oxide and for its characterization as a hydrogen bond acceptor.

Protocol 1: Synthesis of (2-Amino-6-fluorophenyl)dimethylphosphine oxide

This protocol is adapted from the synthesis of structurally related aminophenyl dimethylphosphine oxides, which typically involves a palladium-catalyzed cross-coupling reaction between an aryl halide and dimethylphosphine oxide.[3][5]

Workflow for the Synthesis of (2-Amino-6-fluorophenyl)dimethylphosphine oxide

start Starting Materials: 2-Bromo-3-fluoroaniline Dimethylphosphine oxide reaction Reaction Setup: Combine starting materials, reagents, and catalyst in DMF under inert atmosphere. Heat the mixture (e.g., 100-120 °C). start->reaction reagents Reagents & Catalysts: Pd(OAc)2 (Palladium(II) acetate) Xantphos (Ligand) K3PO4 (Base) DMF (Solvent) reagents->reaction workup Work-up: Cool the reaction mixture. Partition between water and an organic solvent (e.g., EtOAc). Separate the organic layer. reaction->workup purification Purification: Dry the organic layer (e.g., over Na2SO4). Concentrate under reduced pressure. Purify by column chromatography (e.g., silica gel). workup->purification characterization Characterization: Obtain 1H NMR, 13C NMR, 31P NMR, and mass spectrometry data to confirm structure and purity. purification->characterization product Final Product: (2-Amino-6-fluorophenyl)dimethylphosphine oxide characterization->product

Caption: Palladium-catalyzed synthesis of (2-Amino-6-fluorophenyl)dimethylphosphine oxide.

Materials:

  • 2-Bromo-3-fluoroaniline

  • Dimethylphosphine oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-3-fluoroaniline (1.0 eq), dimethylphosphine oxide (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe. The reaction concentration should be approximately 0.1-0.5 M with respect to the 2-bromo-3-fluoroaniline.

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity, then heat the reaction to 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with EtOAc (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure (2-Amino-6-fluorophenyl)dimethylphosphine oxide.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Characterization of Hydrogen Bonding by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying hydrogen bonding.[6] The chemical shift of the proton involved in the hydrogen bond is highly sensitive to its environment. Additionally, for phosphine oxides, the ³¹P chemical shift is a sensitive probe of the electronic environment around the phosphorus atom and can be used to infer the strength of the hydrogen bond.[7][8]

Workflow for NMR Titration Experiment

prep_acceptor Prepare a stock solution of (2-Amino-6-fluorophenyl)dimethylphosphine oxide in a deuterated solvent (e.g., CDCl3). titration Perform a titration by adding increasing equivalents of the donor solution to the acceptor solution in an NMR tube. prep_acceptor->titration prep_donor Prepare a stock solution of a hydrogen bond donor (e.g., 4-fluorophenol) in the same solvent. prep_donor->titration acquire_spectra Acquire 1H and 31P NMR spectra at each titration point. titration->acquire_spectra analyze_data Analyze the changes in chemical shifts (δ) of the donor proton and the 31P nucleus of the acceptor. acquire_spectra->analyze_data determine_ka Plot Δδ vs. [Donor] and fit the data to a suitable binding isotherm to determine the association constant (Ka). analyze_data->determine_ka result Quantification of Hydrogen Bond Strength determine_ka->result

Caption: NMR titration workflow to quantify hydrogen bond strength.

Materials:

  • (2-Amino-6-fluorophenyl)dimethylphosphine oxide

  • A suitable hydrogen bond donor (e.g., 4-fluorophenol, a substituted alcohol, or an amide)

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • NMR tubes

  • Micropipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of (2-Amino-6-fluorophenyl)dimethylphosphine oxide of known concentration (e.g., 5 mM) in CDCl₃. Prepare a stock solution of the hydrogen bond donor of a higher known concentration (e.g., 100 mM) in the same solvent.

  • Initial Spectrum: Transfer a known volume of the acceptor solution to an NMR tube and acquire ¹H and ³¹P NMR spectra. This will serve as the reference (0 equivalents of donor).

  • Titration: Add small aliquots of the donor stock solution to the NMR tube containing the acceptor solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, and 10.0 equivalents).

  • Spectral Acquisition: After each addition of the donor, gently mix the solution and acquire ¹H and ³¹P NMR spectra.

  • Data Analysis:

    • ¹H NMR: Monitor the chemical shift of the acidic proton of the hydrogen bond donor (e.g., the -OH proton of the phenol). A downfield shift indicates the formation of a hydrogen bond.

    • ³¹P NMR: Monitor the chemical shift of the phosphorus atom. A change in the chemical shift upon addition of the donor is indicative of an interaction at the phosphine oxide oxygen.

  • Determination of Association Constant (Ka): Plot the change in the chemical shift (Δδ) of the donor proton or the ³¹P nucleus against the concentration of the donor. Fit the resulting binding isotherm to a 1:1 binding model using appropriate software to calculate the association constant (Ka), which is a quantitative measure of the hydrogen bond strength.

Protocol 3: Characterization of Hydrogen Bonding by FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is another valuable technique for studying hydrogen bonding. The formation of a hydrogen bond leads to a characteristic red-shift (lowering of frequency) and broadening of the stretching vibration of the donor X-H bond (e.g., O-H or N-H).

Procedure:

  • Sample Preparation: Prepare a series of solutions in a non-polar solvent (e.g., CCl₄ or cyclohexane) containing a fixed concentration of a hydrogen bond donor (e.g., a phenol or an alcohol) and varying concentrations of (2-Amino-6-fluorophenyl)dimethylphosphine oxide. Also prepare a reference solution of the donor alone.

  • Spectral Acquisition: Acquire the FTIR spectra of all solutions in the region of the X-H stretching vibration (typically 3000-3600 cm⁻¹).

  • Data Analysis:

    • Observe the appearance of a new, broad absorption band at a lower frequency than the sharp "free" X-H stretching band of the donor.

    • The magnitude of the frequency shift (Δν) between the free and the hydrogen-bonded X-H band is proportional to the strength of the hydrogen bond.

    • By analyzing the intensities of the free and bonded X-H bands as a function of the acceptor concentration, the equilibrium constant for the hydrogen bond formation can be determined.

Troubleshooting and Considerations

  • Synthesis: The palladium-catalyzed C-P coupling reaction can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The choice of ligand and base can also influence the reaction outcome and may require optimization.

  • NMR Titration: The choice of solvent is critical. The solvent should not compete for hydrogen bonding with the donor or acceptor. Non-polar solvents like CDCl₃ or C₆D₆ are generally preferred. Ensure accurate concentration determination of the stock solutions for reliable Ka calculation.

  • FTIR Analysis: The presence of water in the solvent or samples can interfere with the analysis of the X-H stretching region. Use anhydrous solvents and handle samples in a dry environment.

  • Intramolecular Hydrogen Bonding: The ortho-amino group in (2-Amino-6-fluorophenyl)dimethylphosphine oxide can potentially form an intramolecular hydrogen bond with the phosphine oxide oxygen. This can influence its ability to act as an intermolecular hydrogen bond acceptor. The presence of such an intramolecular interaction can be investigated by spectroscopic methods (e.g., by observing the N-H stretching frequencies in the IR spectrum in dilute solutions).

Logical Flow for Selecting an Analytical Technique

question1 What is the primary research question? q1_option1 Qualitative evidence of H-bonding? question1->q1_option1 q1_option2 Quantitative strength of H-bonding? question1->q1_option2 q1_option3 Solid-state structure and H-bond geometry? question1->q1_option3 technique_ftir FTIR Spectroscopy q1_option1->technique_ftir Observe shift in X-H stretch technique_nmr NMR Titration q1_option2->technique_nmr Determine association constant (Ka) technique_xray Single Crystal X-ray Diffraction q1_option3->technique_xray Directly visualize H-bond distances and angles technique_comp Computational Modeling technique_ftir->technique_comp Supplement with DFT calculations of vibrational frequencies technique_nmr->technique_comp Correlate calculated and experimental chemical shifts technique_xray->technique_comp Validate and rationalize crystal packing

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

(2-Amino-6-fluorophenyl)dimethylphosphine oxide represents a sophisticated molecular tool for researchers engaged in the rational design of molecules. Its potent hydrogen bond accepting capability, inherited from the dimethylphosphine oxide moiety, is finely tuned by the electronic and steric effects of its ortho-amino and -fluoro substituents. This unique combination offers opportunities for enhancing molecular recognition, improving physicochemical properties of drug candidates, and constructing novel supramolecular assemblies. The protocols and considerations outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this promising molecule, empowering scientists to harness the power of hydrogen bonding in their research endeavors.

References

  • Laurence, C., Brameld, K. A., Graton, J., Le Questel, J.-Y., & Renault, E. (2009). The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry, 52(14), 4073–4086. [Link]

  • (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. Molecules, 29(1), 123. [Link]

  • Kostin, M. A., Alkhuder, O., Xu, L., Krutin, D. V., Asfin, R. E., & Tolstoy, P. M. (2024). Complexes of phosphine oxides with substituted phenols: hydrogen bond characterization based on shifts of P=O stretching bands. Physical Chemistry Chemical Physics, 26(13), 10234–10242. [Link]

  • Alkorta, I., Elguero, J., & Mó, O. (1999). Theoretical Study of Strong Hydrogen Bonds between Neutral Molecules: The Case of Amine Oxides and Phosphine Oxides as Hydrogen Bond Acceptors. The Journal of Physical Chemistry A, 103(17), 3274–3283. [Link]

  • (n.d.). The basicity of phosphines. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Balevičius, V., Aidas, K., Maršalka, A., Kuliešius, F., Jakubkienė, V., & Tumkevičius, S. (2022). 17O NMR and DFT study of hydrogen bonding: proton sharing and incipient transfer. Lithuanian Journal of Physics, 62(2), 114-125. [Link]

  • Desale, K., et al. (2012). Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study. ResearchGate. [Link]

  • (n.d.). Transition metal complexes of phosphine oxides. Wikipedia. Retrieved February 12, 2026, from [Link]

  • Tolstoy, P. M., et al. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics, 24(12), 7121-7133. [Link]

  • Wetmore, S. D., & Schofield, D. (2007). A computational characterization of the hydrogen-bonding and stacking interactions of hypoxanthine. The Journal of Physical Chemistry B, 111(23), 6596–6605. [Link]

  • Shenderovich, I. G., et al. (2003). The Effect of Hydrogen Bonding to Water on the 31 P Chemical Shift Tensor of Phenyl- and Trialkylphosphine Oxides and α-Amino Phosphonates. Solid State Nuclear Magnetic Resonance, 24(1), 36-54. [Link]

  • Hassanali, A. A., et al. (2021). Short hydrogen bonds enhance nonaromatic protein-related fluorescence. Proceedings of the National Academy of Sciences, 118(21), e2020389118. [Link]

  • Dudaš, M., et al. (2024). Computational and crystallographic study of hydrogen bonds in the second coordination sphere of chelated amino acids with a free water molecule: Influence of complex charge and metal ion. Journal of Inorganic Biochemistry, 251, 112442. [Link]

  • Trocha, A., Piotrowska, D. G., & Głowacka, I. E. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(18), 5486. [Link]

  • (n.d.). (2-Amino-5-methylphenyl)dimethylphosphine oxide. MySkinRecipes. Retrieved February 12, 2026, from [Link]

  • (n.d.). amino(2-fluorophenyl)methylphosphonic acid. ChemSynthesis. Retrieved February 12, 2026, from [Link]

  • (n.d.). 2-amino-1-(4-fluorophenyl)ethanone Properties. EPA. Retrieved February 12, 2026, from [Link]

  • Takahashi, R., & Noguchi, T. (2007). Criteria for determining the hydrogen-bond structures of a tyrosine side chain by fourier transform infrared spectroscopy: density functional theory analyses of model hydrogen-bonded complexes of p-cresol. The Journal of Physical Chemistry B, 111(49), 13833–13844. [Link]

  • Safarova, G. F., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1234–1239. [Link]

  • (n.d.). Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid. RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Kavitha, M., et al. (2022). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure, 1269, 133801. [Link]

  • Nithya, S., et al. (2019). GROWTH, CHARACTERIZATION AND DFT CALCULATIONS ON 2-AMINO-6-METHYLPYRIDINIUM HYDROGEN GLUTARATE. Rasayan Journal of Chemistry, 12(4), 1877-1885. [Link]

  • (2000). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 447-451. [Link]

  • (n.d.). Phosphine oxide derivative, preparation method therefor and application thereof. Google Patents.
  • Ziao, N., Graton, J., Laurence, C., & Le Questel, J. Y. (2001). Amino and cyano N atoms in competitive situations: which is the best hydrogen-bond acceptor? A crystallographic database investigation. Acta Crystallographica Section B: Structural Science, 57(Pt 6), 850–858. [Link]

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Procedures for incorporating dimethylphosphine oxide into kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHOS-042 Title: Advanced Protocol: Palladium-Catalyzed Incorporation of Dimethylphosphine Oxide (DMPO) in Kinase Inhibitor Scaffolds

Executive Summary

This guide details the strategic incorporation of the dimethylphosphine oxide (DMPO) moiety into kinase inhibitor scaffolds.[1] While traditional medicinal chemistry relies on carbonyls, sulfonamides, or heterocycles as hydrogen bond acceptors, the DMPO group offers a unique "tactical switch." It provides a strong hydrogen bond acceptor potential with anomalous solvation properties, often improving solubility and metabolic stability while maintaining or enhancing potency.

This protocol focuses on the Palladium-Catalyzed C–P Cross-Coupling , the most robust method for installing the


 group onto aryl halides (late-stage functionalization) or synthesizing DMPO-bearing aniline building blocks, as exemplified by the ALK inhibitor Brigatinib .

Strategic Rationale: The "Phosphine Oxide Switch"

The incorporation of phosphorus into drug candidates is often avoided due to historical concerns over toxicity (organophosphates). However, stable phosphine oxides are chemically distinct.

  • Bioisosterism: The

    
     bond is highly polarized, acting as a potent hydrogen bond acceptor (HBA) that mimics the carbonyl group of amides but with a tetrahedral geometry.
    
  • Solubility: Unlike lipophilic carbonyl analogs, DMPO significantly lowers LogD and enhances aqueous solubility due to its high polarity.

  • Metabolic Stability: The

    
     bond is generally resistant to oxidative metabolism (CYP450), unlike the labile 
    
    
    
    bonds adjacent to carbonyls or amines.

Case Study: Brigatinib (Alunbrig) In the development of Brigatinib, replacing a sulfone or carbonyl moiety with DMPO maintained potency against ALK while significantly improving the pharmacokinetic profile (solubility and permeability) compared to earlier analogs.

Synthetic Pathway Selection

Before initiating synthesis, select the appropriate route based on your substrate's functional group tolerance.

SynthesisSelection Start Target Molecule Analysis HalideCheck Substrate: Aryl Bromide/Iodide? Start->HalideCheck BaseSens Base Sensitive Groups? HalideCheck->BaseSens Yes RouteC Method C: Pre-functionalization Install DMPO on Building Block (e.g., Aniline) first HalideCheck->RouteC No (Late Stage Impossible) RouteA Method A: Standard Coupling Pd(OAc)2 / Xantphos Solvent: Dioxane/Toluene BaseSens->RouteA No (Robust Scaffold) RouteB Method B: Mild/Aqueous Pd-Catalyst / Water-Surfactant Base: Et3N BaseSens->RouteB Yes (Esters, etc.)

Figure 1: Decision tree for selecting the C-P bond formation strategy.

Detailed Protocol: Pd-Catalyzed C-P Cross-Coupling

This protocol describes the coupling of a generic aryl bromide with dimethylphosphine oxide. This method is favored for its high yield and reproducibility.

Reagents & Materials
ReagentEquiv.RoleCritical Note
Aryl Bromide Substrate 1.0ElectrophileAryl Iodides react faster; Chlorides require specialized ligands (e.g., Ad2nBuP).
Dimethylphosphine Oxide 1.2 - 1.5NucleophileCAS 7211-39-4. Hygroscopic. Store under Argon.
Pd(OAc)₂ 0.05 (5 mol%)Catalyst PrecursorHigh purity (>99%) required.
Xantphos 0.10 (10 mol%)LigandLarge bite angle promotes reductive elimination of the C-P bond.
K₃PO₄ (Tribasic) 2.0 - 3.0BaseMust be anhydrous. Finely ground enhances reactivity.
1,4-Dioxane [0.2 M]SolventAnhydrous and thoroughly degassed .
Experimental Workflow

Step 1: System Preparation (The "Inert Barrier") Phosphine oxides are stable, but the catalytic cycle involves intermediates sensitive to oxidation.

  • Oven-dry a 2-neck round-bottom flask or a pressure vial.

  • Cool under a stream of dry Argon or Nitrogen.

  • Degassing: Sparge the 1,4-dioxane with Argon for at least 20 minutes prior to use. Failure to degas is the #1 cause of low yields.

Step 2: Reaction Assembly

  • Charge the flask with the Aryl Bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₃PO₄ (2.0 equiv).

  • Seal the vessel and cycle vacuum/Argon three times.

  • Inject the Dimethylphosphine oxide (1.2 equiv) (if liquid) or add as solid during step 1.

  • Inject the degassed 1,4-Dioxane via syringe.

Step 3: The Coupling

  • Heat the reaction mixture to 100–110 °C .

  • Stir vigorously. The mixture will typically turn from orange to dark brown/black.

  • Monitor: Check via LC-MS or TLC after 4 hours. The product is much more polar than the starting aryl bromide (lower R_f on silica).

    • Checkpoint: If conversion stalls, add 2 mol% fresh catalyst/ligand.

Step 4: Workup (The Solubility Trap) Warning: DMPO-containing compounds are water-soluble. Standard aqueous washes may result in product loss.

  • Cool to room temperature.

  • Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Dichloromethane (DCM) or 10% Methanol in DCM .

  • Concentrate the filtrate.

  • Partition: If an aqueous wash is necessary, use saturated brine and extract with DCM/Isopropanol (3:1) or n-Butanol . Avoid pure water.

Step 5: Purification

  • Flash Chromatography: Use a gradient of DCM to 10% MeOH/DCM. The DMPO group interacts strongly with silica; adding 1% Triethylamine or Ammonia to the eluent can reduce streaking.

  • Reverse Phase HPLC: Often required for final polishing. Use Water/Acetonitrile with 0.1% Formic Acid.

Characterization & QC

The success of the reaction is best validated using Nuclear Magnetic Resonance (NMR).

NMR (The Gold Standard)

Unlike


 NMR, 

provides a clean background with no solvent interference.
  • Starting Material (Dimethylphosphine oxide): ~30-50 ppm (Dependent on solvent/tautomer).

  • Product (Aryl-DMPO): Typically appears as a singlet (or multiplet if coupling to F) in the range of +25 to +45 ppm (referenced to

    
    ).
    
  • Oxidation Byproducts: Phosphinic acids or phosphonates usually appear downfield (>50 ppm) or significantly upfield depending on substitution.

NMR Signatures
  • P-Me Group: Look for a characteristic doublet (coupling

    
    ) in the range of 1.5 – 2.0 ppm . This doublet is diagnostic of the 
    
    
    
    bond.

Mechanism of Action

Understanding the mechanism aids in troubleshooting.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Ar-Br LigEx Ligand Exchange Ar-Pd(II)-P(O)Me2 OxAdd->LigEx Me2P-OH (Base) RedElim Reductive Elimination Ar-P(O)Me2 LigEx->RedElim RedElim->Pd0 Product Release Tautomer Tautomerization Me2P(O)H <-> Me2P-OH Tautomer->LigEx Active Nucleophile

Figure 2: Catalytic cycle. Note that the phosphine oxide reagent must tautomerize to the phosphinous acid form (P-OH) to undergo transmetallation/coordination.

Safety & Handling

  • Toxicity: Organophosphorus compounds should be treated as toxic. Use a fume hood.

  • Pyrophoricity: While dimethylphosphine oxide is not spontaneously pyrophoric like trimethylphosphine, it is combustible. Its precursors (chlorophosphines) are corrosive and moisture-sensitive.

  • Waste: Segregate phosphorus waste. Do not mix with strong oxidizers.

References

  • Discovery of Brigatinib: Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[2][3] Journal of Medicinal Chemistry, 2016. Link

  • General C-P Coupling: Montchamp, J. L. "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis." Accounts of Chemical Research, 2014. Link

  • Pd-Catalyzed Phosphorylation: Gelman, D., et al. "Copper- and Palladium-Catalyzed C–P Bond Formation." Topics in Current Chemistry, 2015. Link

  • Solubility & Bioisosterism: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Kinase Inhibitor Performance Through Dimethylphosphine Oxide Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of kinase inhibitors incorporating dimethylphosphine oxide (DMPO) groups. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common experimental hurdles and unlock the full potential of your novel compounds.

Introduction: The DMPO Advantage in Kinase Inhibitor Design

Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology.[1][2] However, a significant challenge in their development is poor aqueous solubility, which can hinder preclinical evaluation and lead to variable bioavailability.[3][4] The dimethylphosphine oxide (DMPO) group has emerged as a powerful functional moiety to address this challenge. As a highly polar functional group, DMPO acts as a strong hydrogen bond acceptor, often leading to a dramatic increase in the solubility of parent compounds.[5][6][7] This was notably demonstrated in the development of Brigatinib, an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, where the inclusion of a DMPO group was a key strategy.[7][8]

While the introduction of a DMPO group is a promising strategy, it is not a panacea. Researchers may still encounter solubility challenges. This guide is designed to provide a systematic approach to troubleshooting these issues, ensuring that the enhanced solubility imparted by the DMPO group is effectively leveraged in your experimental workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with DMPO-modified kinase inhibitors.

Q1: I've just synthesized a novel kinase inhibitor with a DMPO group, but it's still poorly soluble in aqueous buffers. Why is this?

A1: While the DMPO group significantly enhances polarity, the overall solubility of your molecule is still influenced by the entire chemical structure.[3] Large, hydrophobic aromatic regions, which are common in kinase inhibitors, can counteract the solubilizing effect of the DMPO group. Additionally, the crystalline solid-state form of your compound may have a high lattice energy that is difficult to overcome.

Q2: What is the best starting solvent for my DMPO-containing kinase inhibitor?

A2: For initial stock solutions, high-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended starting point.[9] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of compounds. For compounds that are still challenging to dissolve in DMSO, other organic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) can be considered.

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a very common issue.[10] The key is to ensure that the final concentration of your organic solvent (like DMSO) in the aqueous buffer is kept to a minimum, typically ≤1%, to avoid detrimental effects on your biological assay. If precipitation occurs even at low organic solvent concentrations, you may need to explore the use of co-solvents or other formulation strategies, which are detailed in the troubleshooting section below.

Q4: Can I use sonication or gentle heating to dissolve my compound?

A4: Yes, both sonication and gentle heating (e.g., to 37°C) can be effective methods to aid dissolution. However, it is crucial to first assess the thermal stability of your compound. Prolonged heating at high temperatures can lead to degradation. Always visually inspect your solution for any signs of cloudiness or precipitation after it returns to room temperature.[9]

Q5: Will the DMPO group itself interfere with my kinase assay?

A5: The DMPO group is generally considered to be chemically stable and is not expected to directly interfere with most kinase assay formats.[7] However, as with any modification to a parent compound, it is essential to include appropriate controls in your experiments. This includes testing the vehicle (e.g., DMSO) alone and, if possible, a close analog of your inhibitor that lacks the DMPO group to assess any off-target effects.

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving persistent solubility issues.

Problem 1: Poor Initial Solubility in Organic Solvents

Symptoms:

  • Visible particulate matter in the stock solution (e.g., in DMSO).

  • The compound forms a thin film on the vial that is difficult to dissolve.[10]

Causality:

  • High Crystal Lattice Energy: The solid form of your compound may be highly crystalline, requiring significant energy to break apart the crystal lattice.

  • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent.

  • Low-Quality Solvent: Water contamination in hygroscopic solvents like DMSO can reduce their solvating power for hydrophobic compounds.

Troubleshooting Workflow:

start Start: Undissolved Compound check_solvent Use High-Quality Anhydrous DMSO start->check_solvent increase_volume Increase Solvent Volume (Decrease Concentration) check_solvent->increase_volume sonicate Sonicate in Water Bath (5-10 min) increase_volume->sonicate end_success Success: Clear Stock Solution increase_volume->end_success If dissolved heat Gentle Heating (e.g., 37°C) sonicate->heat sonicate->end_success If dissolved check_stability Assess Compound Stability to Heat heat->check_stability try_alternative Try Alternative Solvents (DMF, NMP) check_stability->try_alternative If stable & still undissolved check_stability->end_success If dissolved end_fail Consult Formulation Specialist try_alternative->end_fail If still undissolved

Caption: Workflow for troubleshooting poor initial solubility.

Problem 2: Precipitation in Aqueous Assay Buffers

Symptoms:

  • Cloudiness or visible precipitate upon dilution of the DMSO stock solution into an aqueous buffer.

  • Inconsistent results in downstream assays.

Causality:

  • Exceeding Aqueous Solubility Limit: The final concentration of the compound in the aqueous buffer is above its solubility limit.

  • "Salting Out" Effect: High salt concentrations in the buffer can reduce the solubility of organic compounds.

  • pH-Dependent Solubility: If your kinase inhibitor has ionizable groups, its solubility may be highly dependent on the pH of the buffer.

Troubleshooting Workflow:

start Start: Precipitation in Aqueous Buffer lower_concentration Lower Final Compound Concentration start->lower_concentration check_dmso Ensure Final DMSO is ≤1% lower_concentration->check_dmso end_success Success: Clear Assay Solution lower_concentration->end_success If soluble ph_optimization Optimize Buffer pH check_dmso->ph_optimization check_dmso->end_success If soluble cosolvents Introduce Co-solvents (e.g., PEG, glycerol) ph_optimization->cosolvents ph_optimization->end_success If soluble excipients Use Solubilizing Excipients cosolvents->excipients cosolvents->end_success If soluble end_fail Re-evaluate Compound Suitability excipients->end_fail If still precipitates

Caption: Workflow for addressing precipitation in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol provides a standardized method for the initial solubilization of a novel DMPO-containing kinase inhibitor.

Materials:

  • Lyophilized DMPO-containing kinase inhibitor

  • High-quality, anhydrous DMSO (CAS 67-68-5)

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipettes

Procedure:

  • Pre-treatment: Briefly centrifuge the vial of lyophilized compound to ensure all powder is at the bottom.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source for any visible particulates.

  • Sonication (if necessary): If particulates are visible, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 10-15 minutes. Allow the solution to cool to room temperature and inspect again.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]

Protocol 2: Aqueous Dilution for Kinase Assays

This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer for use in biochemical or cell-based assays.

Materials:

  • Prepared high-concentration stock solution in DMSO

  • Aqueous assay buffer (e.g., HEPES, Tris-HCl with appropriate salts and additives)

  • Polypropylene microcentrifuge tubes or plates

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in DMSO if a large volume of the final concentration is needed. This helps to minimize pipetting errors.

  • Serial Dilution in Buffer: Perform a serial dilution of your stock or intermediate solution directly into the aqueous assay buffer.

  • Mixing: Ensure thorough mixing at each dilution step by gently pipetting up and down. Avoid vigorous vortexing that could cause protein denaturation in your assay.

  • Final DMSO Concentration: Critically, ensure that the final concentration of DMSO in all wells (including vehicle controls) is identical and ideally below 1%.

  • Precipitation Check: After preparing the final dilutions, allow them to sit at the assay temperature for a few minutes and visually inspect for any signs of precipitation before adding to the assay system.

Data Presentation

The following table provides a hypothetical comparison of the solubility of a parent kinase inhibitor and its DMPO-modified analog, illustrating the typical improvements seen.

CompoundMolecular Weight ( g/mol )LogP (calculated)Aqueous Solubility (µg/mL) at pH 7.4
Parent Kinase Inhibitor450.54.2< 1
DMPO-modified Analog528.62.855

This data is illustrative and highlights the expected trend of decreased lipophilicity (LogP) and increased aqueous solubility with the addition of a DMPO group.[7]

Conclusion

The incorporation of dimethylphosphine oxide groups is a valuable strategy in medicinal chemistry for enhancing the solubility and overall drug-like properties of kinase inhibitors.[5][6][11] However, it is essential to approach the handling and formulation of these modified compounds with a systematic and informed methodology. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can effectively overcome solubility challenges, leading to more reliable and reproducible experimental outcomes.

References

  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Dimethylphosphine Oxide in Modern Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Heteroaliphatic Dimethylphosphine Oxide Building Blocks: Synthesis and Physico‐Chemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylphosphine oxide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent examples (or investigational and approved drugs) of the use of phosphine oxides in medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutically relevant dimethylphosphine oxides. Retrieved from [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 118-127. [Link]

  • PubMed. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Retrieved from [Link]

  • PubMed. (2018). ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups. Retrieved from [Link]

  • PubMed. (2024). A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility. Retrieved from [Link]

  • ACS Publications. (n.d.). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 178, 106155. [Link]

  • PubMed. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Symposium Strategies for Targeting Kinases. Discovery On Target. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • Leica Biosystems. (n.d.). IHC Troubleshooting. Retrieved from [Link]

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Technical Support Center: Purification of (2-Amino-6-fluorophenyl)dimethylphosphine oxide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (2-Amino-6-fluorophenyl)dimethylphosphine oxide and its related intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds.

Introduction

(2-Amino-6-fluorophenyl)dimethylphosphine oxide is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors. The presence of a polar phosphine oxide group, a basic amino group, and a fluorinated aromatic ring presents unique challenges for purification. This guide offers a synthesis of established chromatographic and recrystallization techniques, tailored to address the specific chemical properties of this molecule and its intermediates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of (2-Amino-6-fluorophenyl)dimethylphosphine oxide.

Q1: What are the primary challenges in purifying (2-Amino-6-fluorophenyl)dimethylphosphine oxide?

The primary challenges stem from the molecule's trifunctional nature:

  • High Polarity: The phosphine oxide group imparts significant polarity, which can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor peak shape and low recovery during column chromatography.

  • Basicity: The amino group is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can result in peak tailing, irreversible adsorption, and even degradation of the target compound.[1]

  • Potential for Impurities: Synthesis of related aminophenylphosphine oxides often involves transition metal catalysts (e.g., Palladium) and specialized ligands, which can be difficult to remove.[2] Unreacted starting materials and side-products from the synthetic route will also require efficient separation.

Q2: What is the recommended first-line purification method for this compound?

Flash column chromatography is typically the most effective initial purification method. However, due to the compound's basicity, modifications to standard silica gel chromatography are often necessary. The use of deactivated silica gel or an amine-functionalized stationary phase is highly recommended.[1][3]

Q3: How do I choose an appropriate solvent system for column chromatography?

The selection of a suitable mobile phase is critical for a successful separation.[4]

  • Initial Screening: Thin-layer chromatography (TLC) is an indispensable tool for quickly screening various solvent systems.[4]

  • Solvent Systems: A common starting point is a mixture of a relatively non-polar solvent and a polar solvent. For (2-Amino-6-fluorophenyl)dimethylphosphine oxide, consider systems such as:

    • Dichloromethane (DCM) / Methanol (MeOH)

    • Ethyl Acetate (EtOAc) / Hexanes (or Heptane)

  • Adding a Basic Modifier: To mitigate the issues caused by the basic amino group, the addition of a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase is often beneficial when using standard silica gel.[3]

Q4: Can recrystallization be used to purify (2-Amino-6-fluorophenyl)dimethylphosphine oxide?

Recrystallization can be an excellent secondary purification step to achieve high purity, especially after an initial chromatographic separation. The choice of solvent is crucial and will depend on the specific impurity profile. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Experimentation with various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) is necessary to identify the optimal conditions.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification of (2-Amino-6-fluorophenyl)dimethylphosphine oxide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery from Column Irreversible Adsorption: The basic amino group is strongly binding to the acidic silica gel.[1]Use Deactivated Silica: Add 0.1-1% triethylamine (TEA) or another volatile base to your mobile phase to "deactivate" the silica.[3]• Switch Stationary Phase: Employ an amine-functionalized silica gel column or consider using alumina (basic or neutral).[1][3]
Compound Degradation: The compound may be unstable on the acidic silica gel surface.[5][6]Perform a Stability Test: Spot the compound on a TLC plate and let it sit for a few hours before eluting to check for degradation.• Use a Less Acidic Stationary Phase: As mentioned above, deactivated silica, amine-functionalized silica, or alumina are good alternatives.[6]
Poor Separation / Co-elution of Impurities Inappropriate Solvent System: The chosen mobile phase does not provide sufficient resolution between the product and impurities.[5]Re-optimize with TLC: Experiment with different solvent systems to maximize the difference in Rf values.• Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[6][7]
Column Overloading: Too much crude material was loaded onto the column.Reduce Sample Load: Use a larger column or load less material.• Dry Loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column can improve separation.[6]
Significant Peak Tailing in Chromatography Acid-Base Interaction: The basic amino group is interacting with the acidic silanol groups on the silica gel.[1]Add a Basic Modifier: Incorporate 0.1-1% triethylamine or ammonium hydroxide into the eluent.[3]• Use Amine-Functionalized Silica: This stationary phase is specifically designed to minimize interactions with basic compounds.[1][3]
Product "Oiling Out" During Recrystallization Solvent Choice: The chosen solvent may be too good a solvent, or the cooling process is too rapid.Change Solvent System: Experiment with different solvents or solvent pairs.• Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.• Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization.

Part 3: Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

This protocol provides a general procedure for the purification of (2-Amino-6-fluorophenyl)dimethylphosphine oxide using a standard silica gel column with a basic modifier in the mobile phase.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
  • Spot the solution on a TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., DCM/MeOH, EtOAc/Hexanes) with and without the addition of 0.5% triethylamine.
  • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.[4]

2. Column Packing:

  • Select an appropriately sized column (typically using 20-50 times the weight of silica gel to the weight of the crude material).[4]
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (containing the basic modifier).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[4]
  • Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3][6]
  • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully load it onto the column.

4. Elution and Fraction Collection:

  • Begin eluting with the initial mobile phase.
  • If a gradient elution is required, gradually increase the proportion of the more polar solvent.[7]
  • Collect fractions of a suitable volume.
  • Monitor the elution of the compound by TLC analysis of the collected fractions.[4]

5. Post-Purification:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure.
Diagram: Decision Workflow for Purification Method Selection

Purification_Workflow Start Crude (2-Amino-6-fluorophenyl)dimethylphosphine oxide TLC_Analysis Perform TLC Analysis (with and without TEA) Start->TLC_Analysis Purity_Check Assess Purity and Impurity Profile TLC_Analysis->Purity_Check High_Purity High Purity with Minor Impurities? Purity_Check->High_Purity Good Separation on TLC? Column_Chromatography Perform Column Chromatography Purity_Check->Column_Chromatography Complex Mixture Recrystallization Attempt Recrystallization High_Purity->Recrystallization Yes High_Purity->Column_Chromatography No Final_Product Pure Product Recrystallization->Final_Product Stationary_Phase Select Stationary Phase Column_Chromatography->Stationary_Phase Standard_Silica Standard Silica + TEA Stationary_Phase->Standard_Silica Basic Compound Tailing? Amine_Silica Amine-Functionalized Silica Stationary_Phase->Amine_Silica Severe Tailing/Degradation Standard_Silica->Final_Product Amine_Silica->Final_Product Troubleshoot Troubleshoot Separation Final_Product->Troubleshoot If issues persist

Caption: Decision workflow for selecting a purification method.

References

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

Sources

Overcoming catalyst poisoning when using amino-phosphine oxide ligands

Author: BenchChem Technical Support Team. Date: February 2026

The Amino-Phosphine Oxide (SPO/HASPO) ligand class represents a sophisticated frontier in homogeneous catalysis. Unlike traditional phosphines, these ligands operate via a tautomeric equilibrium between the air-stable phosphine oxide (P(V)) and the catalytically active phosphinous acid (P(III)).

While this duality offers robustness, it introduces unique deactivation pathways—specifically "poisoning" by competitive coordination of the amino group, product inhibition, or disruption of the tautomeric shift.

This guide provides a technical troubleshooting framework for researchers facing stalled conversion, catalyst deactivation, or poor turnover frequencies (TOF) when using these ligands.

Part 1: Diagnostic Workflow

Before altering conditions, you must identify the source of the poisoning. Use this logic flow to categorize the failure mode.

DiagnosisWorkflow Start Symptom: Reaction Stalls or Low Conversion CheckColor Check Reaction Mixture Appearance Start->CheckColor BlackPrecip Black Precipitate? CheckColor->BlackPrecip Soluble Solution remains clear/homogeneous? CheckColor->Soluble PdBlack Cause: Metal Aggregation (Pd Black) Ligand dissociation or insufficient loading. BlackPrecip->PdBlack Yes SpikeTest Perform 'Spike Test' (Add fresh catalyst to stalled rxn) Soluble->SpikeTest Resumes Reaction Resumes SpikeTest->Resumes StallsAgain No Activity SpikeTest->StallsAgain Instability Cause: Catalyst Thermal Instability or Oxidative Degradation Resumes->Instability Poisoning Cause: Chemical Poisoning (Substrate/Product Inhibition) StallsAgain->Poisoning

Figure 1: Decision tree for diagnosing catalyst deactivation modes.

Part 2: Troubleshooting Guides

Issue 1: Substrate/Product Inhibition (N-Poisoning)

Symptom: The reaction starts well but slows down significantly as the product forms, or fails to initiate with electron-rich amine substrates. Mechanism: Amino-phosphine oxides are often used in C-N cross-coupling. However, the nitrogen atom of the substrate (or the product) can compete with the phosphinous acid ligand for the metal center. If the substrate binds too strongly (


-N coordination), it blocks the active site or prevents the ligand's P-O hemilability.
Observation Root Cause Corrective Action
Reaction stalls at 20-30% conversion. Product Inhibition: The product (e.g., a secondary amine or N-heterocycle) is more Lewis basic than the substrate and binds irreversibly to the metal.Protocol A (below): Switch to a non-coordinating solvent or add a Lewis Acid scavenger.
No initiation with alkyl amines. Substrate Saturation: High concentration of amine saturates the metal coordination sphere, forming stable

species.
Slow Addition: Add the amine substrate via syringe pump over 1-2 hours to keep free concentration low.
Poor yield with chelating substrates. Chelae Formation: Substrates with proximal N-donors form stable 5/6-membered rings with the metal, ejecting the ligand.Increase Temperature: Higher T (

C) promotes dissociation of the inhibitory chelate.

Protocol A: Overcoming Product Inhibition

  • Solvent Switch: Move from coordinating solvents (THF, DMF) to non-polar, non-coordinating solvents (Toluene, Xylenes) to destabilize the resting state of the product-metal complex.

  • Lewis Acid Additive: For severe cases, add 5-10 mol% of a mild Lewis acid (e.g.,

    
     or 
    
    
    
    ) to sequester the amine product, preventing it from binding to the catalyst.
Issue 2: Ligand Self-Poisoning (The "Bidentate Trap")

Symptom: Low activity despite using a "high-performance" amino-phosphine oxide ligand. Mechanism: In ligands where the amino group is tethered to the phosphine oxide (e.g.,


), the ligand itself can act as a poison. While intended to be hemilabile (binding/unbinding to open sites), the amino group may bind too tightly, locking the metal in a coordinatively saturated state that prevents oxidative addition.

Q: How do I know if my ligand is poisoning the metal?

  • Test: Run a control reaction with a simple Secondary Phosphine Oxide (SPO) like

    
     lacking the amino group. If activity restores, your amino-tether is too strongly binding.
    

Solutions:

  • Steric Bulk: Modify the ligand to include bulky groups on the nitrogen (e.g.,

    
     instead of 
    
    
    
    ). This sterically discourages the formation of tight N-Metal bonds while maintaining the P-coordination.
  • Protonation: If the reaction tolerates it, adding a stoichiometric acid (relative to the catalyst) can protonate the ligand's amino group, forcing it to de-coordinate, converting the ligand into a monodentate P-donor temporarily.

Issue 3: Tautomeric Equilibrium Failure (Water/Oxygen)

Symptom: Inconsistent results between batches; catalyst works once but fails on repeat. Mechanism: SPO ligands rely on the equilibrium:


. The 

form coordinates to the metal.
  • Moisture: Excess water can shift the equilibrium strongly to the P(V) oxide form, making it "invisible" to the metal.

  • Oxidation: While P(V) oxides are air-stable, the deprotonated form (often generated in situ by base) is highly susceptible to irreversible oxidation to phosphinic acid derivatives (

    
    ), which are dead ligands.
    

Corrective Action:

  • Drying: Ensure all bases (e.g.,

    
    , 
    
    
    
    ) are anhydrous. Hygroscopic bases introduce enough water to disrupt the tautomerism.
  • Pre-Activation Protocol:

    • Mix Metal precursor (e.g.,

      
      ) and Ligand in the solvent.
      
    • Add the base last, or stir the Metal/Ligand/Solvent mixture at

      
      C for 10 mins under Argon before adding substrates. This establishes the active catalyst species before the substrate can interfere.
      

Part 3: Experimental Protocols

Standard Addition "Spike" Test

Use this to distinguish between catalyst death and product inhibition.

  • Set up your standard reaction and monitor conversion by GC/LC.

  • Wait until the reaction stalls (e.g., conversion flatlines at 40%).

  • Take an aliquot for analysis (

    
    ).
    
  • Add a fresh portion of catalyst (Metal + Ligand) equivalent to the initial loading.

    • Crucial: Add as a concentrated stock solution in degassed solvent to avoid introducing oxygen.

  • Monitor for another 1-2 hours.

    • Scenario A (Rate Increases): The original catalyst died (thermal instability or irreversible poisoning). Fix: Lower Temp, increase Ligand:Metal ratio.

    • Scenario B (No Change): The reaction environment is toxic (Product Inhibition). Adding more catalyst just poisons the new batch immediately. Fix: Change solvent, use additives.

Quantitative Data: Ligand Class Comparison

Comparative performance of P-O ligands in the presence of inhibitory amines.

Ligand ClassStructure TypeResistance to N-PoisoningBest Application
Simple SPO

ModerateStandard Cross-Coupling
HASPO (Amino)

Low (Self-poisoning risk)Directed C-H Activation
Bulky HASPO

HighAmination of Aryl Chlorides
Bis-Phosphine Monoxide

Very HighDifficult/Steric Substrates

Part 4: Mechanism Visualization

The following diagram illustrates the "Hemilabile Failure" mode where the amino-arm of the ligand binds irreversibly.

PoisoningMechanism cluster_inhib Inhibition Zone PreCat Pre-Catalyst (P-O form) Active Active Species (P-OH form) PreCat->Active Tautomerization + Metal Binding Cycle Catalytic Cycle Active->Cycle Substrate Entry Poisoned Poisoned State (Chelate Trap) Active->Poisoned Intramolecular N-Binding Poisoned->Active High T / Steric Bulk (Reversible)

Figure 2: Mechanism of ligand self-poisoning via stable chelate formation.

Part 5: FAQs

Q: Can I use hydrated salts with amino-phosphine oxides? A: Generally, no. While the ligands are air-stable, the catalytic cycle often requires anhydrous conditions to favor the P(III) tautomer. Water can also hydrolyze the P-N bonds in certain aminophosphine backbones.

Q: Why does my reaction turn black immediately? A: "Pd Black" formation indicates the ligand is not stabilizing the metal. This happens if the P(V)


 P(III) shift is too slow. Try:  Pre-heating the catalyst/ligand mixture for 10-15 minutes before adding the aryl halide to ensure the complex is formed.

Q: My ligand is a solid. Can I weigh it in air? A: Yes, SPOs and HASPOs are typically air-stable solids. However, once mixed with the metal and base, the system becomes oxygen-sensitive.

References

  • BenchChem. Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Technical Support Center. Link

  • Ackermann, L. (2010). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.[1] Link

  • Shaikh, T. M., et al. (2012). Secondary Phosphine Oxides: Versatile Ligands in Transition Metal Catalysis.[2][3] RSC Advances. Link

  • Han, L. B. (2012). Mechanistic Aspects of the Palladium-Catalyzed P-C Bond Formation. Journal of the American Chemical Society. Link

  • Netherton, M. R., & Fu, G. C. (2001). Air-Stable Catalysts for the Suzuki-Miyaura Coupling. Organic Letters.[1] Link

Sources

Optimizing yield in Suzuki-Miyaura coupling with phosphine oxide ligands

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPO-OPT-2026 Assigned Specialist: Senior Application Scientist

Executive Summary: The SPO Advantage

You are likely here because standard trialkylphosphines (


) are failing due to air sensitivity, or you require a robust system for challenging aryl chlorides in aqueous media.

Secondary Phosphine Oxides (SPOs) and Heteroatom-Substituted Phosphine Oxides (HASPOs) are not waste products. They are air-stable pre-ligands . Unlike traditional ligands that degrade upon air exposure, SPOs exist in a stable pentavalent state (


) on the shelf but tautomerize to a trivalent coordinating state (

) under reaction conditions.

This guide optimizes the "Black Box" of SPO activation, ensuring you convert this stability into high-yield catalytic turnover.

Module 1: The Activation Mechanism (Critical Theory)

Why your reaction might fail before it starts.

SPOs (


) are poor ligands in their stable form. They must undergo tautomerization  to phosphinous acids (

) and subsequent deprotonation to form the active anionic species that coordinates with Palladium.
The Tautomeric Switch

If you do not account for the Base and Palladium Precursor interaction, the ligand remains dormant.

SPO_Activation cluster_0 Critical Failure Point SPO SPO (Pre-ligand) Air-Stable P(V) Tautomer Phosphinous Acid Transient P(III) SPO->Tautomer Equilibrium ActiveComplex Active Pd-Complex [R2PO-Pd-L] Tautomer->ActiveComplex Coordination Base Base (e.g., K3PO4) Base->ActiveComplex Deprotonation

Caption: The activation pathway from air-stable SPO to active anionic ligand. Failure to deprotonate the tautomer results in zero catalytic activity.

Module 2: Troubleshooting & Optimization (Q&A)

Category A: Reaction Stalled / Low Conversion

Q: I used


 as my metal source with an SPO ligand, but yields are poor. Why? 
A: Ligand Competition. 


contains triphenylphosphine, which competes with your SPO for coordination sites.
  • Solution: Switch to a "ligand-less" Pd source like

    
      or 
    
    
    
    .[1] This allows the SPO to be the sole ligand species, forming the highly active complex without interference.

Q: My reaction works in toluene but fails completely in water/ethanol. Isn't SPO supposed to be water-tolerant? A: pH-Dependent Tautomerization. While SPOs are water-stable, the active anionic form requires a basic environment. In highly protic solvents, the equilibrium may shift back to the inactive oxide form if the pH isn't sufficiently high.

  • Solution: Ensure you are using a base that buffers effectively in aqueous media, such as

    
      or 
    
    
    
    . Avoid weak organic bases like TEA (Triethylamine) which may not sufficiently drive the deprotonation of the phosphinous acid intermediate.
Category B: Substrate Scope (Aryl Chlorides)

Q: I am trying to couple an unactivated aryl chloride. Standard SPOs (like


) are sluggish. 
A: Electronic Tuning Required. 
Diphenylphosphine oxide is often too sterically unencumbered and electronically neutral for difficult oxidative additions (like Ar-Cl).
  • Solution: Switch to a HASPO (Heteroatom-Substituted Phosphine Oxide) or a bulky alkyl-SPO.

    • Recommendation: Use 1-Ad_2P(O)H (Di-1-adamantylphosphine oxide) or tBu_2P(O)H . The increased steric bulk facilitates the reductive elimination step, while the electron-rich alkyl groups boost the oxidative addition of the aryl chloride.

Module 3: Comparative Data & Selection Guide

Select the right SPO variant based on your substrate difficulty.

Ligand ClassExampleBest ForKey Constraint
Aryl-SPO

Aryl Bromides, IodidesIneffective for Chlorides; requires heat.
Alkyl-SPO

Aryl Chlorides, Steric BulkHigher cost; requires strong base.
HASPO

Challenging electronic substratesSensitive to hydrolysis in acidic media.
Bridged SPO Ackermann's HASPOUltra-low catalyst loading (ppm)Synthesis of ligand can be complex.

Module 4: Standardized Experimental Protocol

Objective: Coupling of 4-Chloroanisole with Phenylboronic Acid using Di-tert-butylphosphine oxide.

Reagents:

  • Pd(OAc)2 (1.0 mol%)

  • Di-tert-butylphosphine oxide (2.0 mol%)

  • 4-Chloroanisole (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Pre-Complexation (The "Cooking" Step):

    • In a vial, charge

      
       and the SPO ligand.
      
    • Add a small amount of solvent (Toluene).

    • Crucial: Stir at room temperature for 5-10 minutes before adding reactants. You may see a color change (often to a pale yellow or clear solution), indicating the coordination of the phosphinous acid to Pd.

  • Reactant Addition:

    • Add the aryl chloride, boronic acid, and solid base (

      
      ).
      
    • Add the remaining solvent (including the water portion).

  • Reaction:

    • Seal the vessel (SPOs are air-stable, but the active catalytic cycle is oxygen-sensitive).

    • Heat to 100°C for 2-4 hours.

  • Workup:

    • Cool to RT. Filter through a pad of silica or Celite to remove Pd black.

    • Note: SPO byproducts are polar. A simple aqueous wash often removes the oxidized ligand residues effectively, simplifying purification compared to triphenylphosphine.

Module 5: Diagnostic Logic Tree

Use this flow to diagnose failure modes during optimization.

Troubleshooting_Tree Start Reaction Yield < 50% CheckSolubility Is the reaction homogeneous? Start->CheckSolubility CheckBase Check Base Strength CheckSolubility->CheckBase Homogeneous Action_Base Switch to K3PO4 or increase water ratio CheckSolubility->Action_Base Precipitate CheckPd Check Pd Source CheckBase->CheckPd Base is Strong CheckBase->Action_Base Base is Weak Action_Pd Ensure Pd(OAc)2 used (Avoid PPh3 sources) CheckPd->Action_Pd Using Pd(PPh3)4 Action_Ligand Switch to Bulky Alkyl-SPO (e.g., tBu2P(O)H) CheckPd->Action_Ligand Pd Source OK Soluble_Yes Yes Soluble_No No (Precipitation)

Caption: Decision matrix for troubleshooting low yields in SPO-mediated couplings.

References

  • Li, G. Y. (2001). Highly Active, Air-Stable Palladium Catalysts for the C-C and C-N Bond-Forming Reactions of Vinyl and Aryl Chlorides: Use of Commercially Available [(t-Bu)2P(OH)]2PdCl2, [(t-Bu)2P(OH)PdCl2]2, and [t-Bu2P(OH)PdCl2]2. Angewandte Chemie International Edition.

  • Ackermann, L. (2005). Phosphine Oxides as Preligands in Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides.[2][3] Organic Letters.

  • Ackermann, L., et al. (2009). Air-Stable Secondary Phosphine Oxides as Preligands for Palladium-Catalyzed Cross-Couplings.[2] Accounts of Chemical Research.

  • Wolf, C., & Lerebours, R. (2004). Palladium-Phosphinous Acid-Catalyzed Cross-Coupling Reactions in Water. Organic Letters.

Sources

Technical Support Center: A Guide to Moisture-Sensitive Dimethylphosphine Oxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the synthesis of dimethylphosphine oxide (DMPO), a compound of increasing importance in medicinal chemistry.[1][2][3] The dimethylphosphinoyl group has been recognized for its ability to act as a hydrogen-bond acceptor and improve the ADME properties of drug candidates, most notably in the FDA-approved kinase inhibitor, Brigatinib.[2][3]

However, the successful synthesis of DMPO is critically dependent on the rigorous exclusion of atmospheric moisture. This guide is structured to address the specific challenges you may encounter, providing not just procedural steps but the scientific reasoning behind them to ensure robust and reproducible outcomes.

The Root of the Problem: Why Moisture is Detrimental

The primary challenge in many DMPO syntheses stems from the high reactivity of its precursors with water. A common and direct synthetic route involves the controlled hydrolysis of chlorodimethylphosphine.[4] While water is a reagent in this specific step, its uncontrolled introduction at any stage can lead to side reactions, consumption of valuable starting materials, and ultimately, failed syntheses. Other routes, such as those employing Grignard reagents, are equally, if not more, susceptible to moisture contamination.[4]

The diagram below illustrates the intended reaction and the competitive hydrolysis of the starting material, which can severely impact yield and purity.

Hydrolysis_Pathway cluster_0 Desired Synthesis Pathway cluster_1 Moisture Contamination Side-Reaction Me2PCl Chlorodimethylphosphine (Me₂PCl) DMPO Dimethylphosphine Oxide (DMPO) (Me₂P(O)H) Me2PCl->DMPO  + HCl Me2PCl_side Chlorodimethylphosphine (Me₂PCl) H2O_reagent Controlled H₂O (1 equivalent) Decomposition Decomposition / Side Products Me2PCl_side->Decomposition Rapid, Uncontrolled Reaction H2O_contaminant Uncontrolled Moisture (Excess H₂O) caption Fig 1. Desired vs. Undesired Hydrolysis

Caption: Intended vs. competitive hydrolysis pathways.

Troubleshooting Guide: From Low Yields to Inconsistent Results

This section is designed in a question-and-answer format to directly address common experimental failures.

Problem Encountered Probable Cause(s) Related to Moisture Recommended Solutions & Scientific Rationale
Significantly Low or No Yield of DMPO 1. Hydrolysis of Precursors: Starting materials like chlorodimethylphosphine or Grignard reagents are highly reactive towards water.[4] Trace moisture in solvents, reagents, or on glassware will consume them before they can react as intended. 2. Contaminated Inert Gas: The nitrogen or argon supply used to create an inert atmosphere is not sufficiently dry.1. Implement Rigorous Anhydrous Techniques:     • Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry inert gas.[5] Adsorbed water on glass surfaces is a primary source of contamination.     • Solvents: Use freshly distilled solvents dried over an appropriate agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons) or purchase high-purity anhydrous solvents packaged under an inert atmosphere (e.g., Sure/Seal™ bottles).[5] 2. Verify Inert Gas Purity: Pass the inert gas through a drying tube (e.g., filled with Drierite or molecular sieves) before it enters your reaction manifold (Schlenk line).[6]
Formation of Unidentified Impurities 1. Partial or Side Reactions: Uncontrolled addition of water can lead to the formation of various phosphorus-containing byproducts. Secondary phosphine oxides themselves can be susceptible to further reactions or disproportionation under certain conditions.[7] 2. Degradation During Workup: If the workup procedure involves aqueous extraction, the desired DMPO, being water-soluble, may be difficult to extract efficiently or may degrade.[8]1. Analytical Monitoring: Use ³¹P NMR spectroscopy to analyze crude reaction mixtures. Phosphine oxides appear at a distinct chemical shift compared to their phosphine precursors, allowing for the identification of common impurities.[9] 2. Optimize Workup: Minimize contact with aqueous phases. If an aqueous wash is necessary, use brine to reduce the solubility of the product in the aqueous layer and perform extractions quickly. Ensure organic solutions are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent removal.[10]
Inconsistent Results and Poor Reproducibility 1. Variable Atmospheric Conditions: Fluctuations in ambient humidity can introduce varying amounts of moisture into the reaction setup, especially if techniques are not perfectly airtight. 2. Inconsistent Reagent Quality: A previously opened bottle of a moisture-sensitive reagent may have been compromised over time.1. Standardize Procedures: Always use a Schlenk line or a glovebox for handling air- and moisture-sensitive compounds.[6][11] Avoid using rubber septa that have been punctured multiple times as they can be a point of atmospheric entry. Using a positive pressure of inert gas is crucial.[6][11] 2. Reagent Handling: When working with reagents like chlorodimethylphosphine, transfer them using syringe techniques under a positive pressure of argon or nitrogen.[5] For solids, perform transfers quickly or ideally within a glovebox.[11]

Frequently Asked Questions (FAQs)

Q1: What are the immediate visual signs of moisture contamination in my reaction?

A: While not always obvious, signs can include fuming when a reactive precursor (like Me₂PCl) is exposed to air, the precipitation of insoluble metal hydroxides when working with Grignard reagents, or an unexpectedly exothermic and rapid reaction upon reagent addition. For the synthesis starting from diethyl phosphite and a Grignard reagent, a sluggish start or the need for excess Grignard reagent can indicate moisture has consumed a portion of it.[4]

Q2: My lab doesn't have a glovebox. Can I still perform this synthesis successfully?

A: Yes. While a glovebox is ideal for handling sensitive solids, this synthesis can be effectively carried out using a Schlenk line.[5][6] A Schlenk line allows you to evacuate the air from your reaction flask and backfill it with a dry, inert gas (like argon or nitrogen). All subsequent liquid transfers can be performed using gas-tight syringes, and solids can be added quickly under a strong positive flow of inert gas.[5][11]

Q3: How can I be certain my solvents are truly anhydrous?

A: For ethereal solvents like THF or diethyl ether, a common method is distillation from sodium/benzophenone. The benzophenone forms a deep blue or purple ketyl radical in the absence of water and oxygen, serving as a visual indicator of dryness. For other solvents, commercial anhydrous grades in sealed bottles are reliable. However, once opened, the contents should be used quickly or stored under an inert atmosphere.

Q4: I noticed my DMPO product is a solid, but some sources describe it as a liquid. Why?

A: Dimethylphosphine oxide has a low melting point. Its physical state can appear as a colorless liquid or a white solid depending on the ambient temperature and purity.[12][13][14] Do not be alarmed if it solidifies upon cooling.

Q5: Can moisture affect the final product during storage?

A: Yes. Dimethylphosphine oxide is hygroscopic and should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere and refrigerated.[13][15] Absorbed moisture can potentially lead to degradation over time.

Protocol: Synthesis of DMPO via Chlorodimethylphosphine

This protocol is adapted from established literature procedures and emphasizes critical moisture control points.[4]

Objective: To synthesize dimethylphosphine oxide via the controlled hydrolysis of chlorodimethylphosphine.

Materials:

  • Chlorodimethylphosphine (Me₂PCl)

  • Anhydrous Diethyl Ether

  • Degassed, deionized water

  • 250 mL Schlenk flask with a magnetic stir bar

  • Dropping funnel

  • Schlenk line with a dry nitrogen or argon source

  • Gas-tight syringes and needles

Workflow Diagram:

Synthesis_Workflow start Start: Assemble Oven-Dried Glassware setup Assemble Schlenk Flask & Funnel Under Positive Inert Gas Flow start->setup evacuate Evacuate & Backfill with Inert Gas (3x) setup->evacuate add_ether Add Anhydrous Diethyl Ether via Syringe evacuate->add_ether cool Cool Flask to 0°C (Ice Bath) add_ether->cool add_pcl Slowly Add Me₂PCl via Syringe cool->add_pcl add_h2o Add Degassed H₂O Dropwise via Funnel (Observe for HCl gas evolution) add_pcl->add_h2o warm Warm to Room Temperature & Stir for 1-2 hours add_h2o->warm workup Workup (e.g., Filtration, Solvent Removal) Under Inert Atmosphere warm->workup product Final Product: Dimethylphosphine Oxide workup->product

Sources

Validation & Comparative

31P NMR shift values for (2-Amino-6-fluorophenyl)dimethylphosphine oxide

Comparative Guide: NMR Characterization of (2-Amino-6-fluorophenyl)dimethylphosphine Oxide

Executive Summary

(2-Amino-6-fluorophenyl)dimethylphosphine oxide is a specialized organophosphorus building block. Its unique structural feature—a dimethylphosphine oxide (DMPO) group ortho-positioned to an amine—facilitates an intramolecular hydrogen bond (P=O···H–N). This interaction is not merely a spectral curiosity; it is the pharmacophoric driver for the potency and selectivity of next-generation kinase inhibitors like Brigatinib.

This guide compares its spectral signature against standard phosphine oxides to assist researchers in structural validation and quality control.

Chemical Identity & Spectral Characteristics
Structural Visualization

The following diagram illustrates the intramolecular hydrogen bonding network and the steric environment that influences the NMR shift.

GTarget(2-Amino-6-fluorophenyl)dimethylphosphine oxideFeature1P=O Group(H-Bond Acceptor)Target->Feature1Feature2Ortho-Amino Group(H-Bond Donor)Target->Feature2Feature3Ortho-Fluoro Group(Electronic Withdrawal)Target->Feature3Shift31P NMR Shift:~34 - 40 ppm(Doublet)Feature1->ShiftDeshielding (H-Bond)Feature2->ShiftIntramolecular InteractionFeature3->ShiftJ(P-F) Coupling

Caption: Structural determinants of the

Spectral Data Summary
  • 
     NMR Shift: 
    
    
    +34.0 – +40.0 ppm
    (Characteristic Range).
    • Note: The exact value is solvent-dependent. In non-polar solvents (e.g.,

      
      ), the intramolecular H-bond is stabilized, often leading to a distinct shift compared to polar protic solvents (e.g., 
      
      
      ) which disrupt the internal bond.
  • Multiplicity: Doublet (d) .

    • Coupling Constant (

      
      ):  The presence of the ortho-fluorine atom (Feature 3) induces spin-spin coupling with the phosphorus nucleus. While 
      
      
      is large (~100 Hz), the through-space or through-bond
      
      
      or
      
      
      typically results in a splitting of 3–10 Hz .
  • Reference Standard: 85%

    
     (0.0 ppm).
    
Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its closest structural analogs to highlight the specific effects of the ortho-substituents.

FeatureTarget Molecule Alternative 1 (Baseline) Alternative 2 (Standard)
Compound Name (2-Amino-6-fluorophenyl)-dimethylphosphine oxide Dimethyl(phenyl)-phosphine oxide Triphenylphosphine oxide(TPPO)
Structure ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">




Shift (

)
~34 – 40 ppm (d) +30 – 34 ppm (s) +27 – 30 ppm (s)
Multiplicity Doublet (due to F)SingletSinglet
Electronic Effect Deshielded: The P=O group is involved in a strong H-bond, reducing electron density at Oxygen and deshielding Phosphorus.Baseline: Moderate shielding from alkyl groups (Me) vs phenyl.Shielded: Phenyl rings provide significant shielding relative to alkyls.
Solvent Sensitivity High: Shift varies significantly if solvent disrupts the intramolecular H-bond.Moderate: primarily dipole effects.Low: Stable standard.
Key Application Kinase Inhibitor Synthesis (Brigatinib Intermediate).General Ligand / Reagent.[1][2][3]Crystallization Aid / Byproduct.
Technical Insight:
  • The "Brigatinib Shift": The shift to a higher frequency (more positive ppm) in the target molecule compared to the baseline (Dimethylphenylphosphine oxide) is a hallmark of the intramolecular hydrogen bond . This interaction locks the conformation, which is critical for the drug's binding affinity to the ALK kinase pocket.

  • Fluorine Coupling: The observation of a doublet is a crucial quality control (QC) marker. If the signal is a singlet, it indicates either the loss of the fluorine atom (defluorination) or oxidation to a phosphate species.

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility and valid spectral data, follow this self-validating protocol derived from the foundational medicinal chemistry literature.

A. Synthesis Pathway (Brief Overview)

The synthesis typically involves the lithiation of a protected aniline precursor or a nucleophilic attack on a phosphinate ester.

  • Starting Material: 2-Bromo-3-fluoroaniline (protected) or similar.

  • Reagent:

    
     (Dimethylphosphine oxide) with a Pd-catalyst or via lithiation/chlorophosphine route.
    
  • Critical Step: Oxidation of the intermediate phosphine (if applicable) to the phosphine oxide using

    
     or 
    
    
    .
B. NMR Acquisition Protocol

Objective: Confirm identity via

  • Sample Preparation:

    • Dissolve 10–15 mg of the purified solid in 0.6 mL of

      
        (Chloroform-d).
      
    • Why

      
      ? It is a non-polar, aprotic solvent that preserves the intramolecular H-bond, giving the most characteristic shift. Using DMSO-
      
      
      may broaden the signal or shift it upfield by competing for the H-bond.
  • Instrument Parameters:

    • Nucleus:

      
       (typically 162 MHz on a 400 MHz instrument).
      
    • Decoupling: Proton-decoupled (

      
      ).
      
    • Scans: 64–128 scans (Phosphorus has lower sensitivity and longer relaxation times).

    • Relaxation Delay (

      
      ):  Set to 2–5 seconds  to ensure quantitative integration if purity is being assessed.
      
  • Data Processing:

    • Line Broadening (LB): 1.0 – 2.0 Hz.

    • Reference: Calibrate relative to an external

      
       standard (set to 0.0 ppm).
      
References
  • Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[4][5] Journal of Medicinal Chemistry, 59(10), 4948–4964.[4][5]

    • Significance: Primary source for the synthesis and characterization of Brigatinib and its phosphine oxide intermedi
  • Dmytriv, Y., et al. (2018). "Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks." Enamine / ChemSpace Research.

    • Significance: Describes the specific synthetic routes for dimethyl(phenyl)
  • SpectraBase. "Dimethyl(phenyl)phosphine oxide

    
     NMR Spectrum."
    
    • Significance: Valid

Structural Analysis & Performance Guide: (2-Amino-6-fluorophenyl)dimethylphosphine Oxide

[1]

Executive Summary

This guide provides an in-depth technical analysis of (2-Amino-6-fluorophenyl)dimethylphosphine oxide (CAS: 1263179-29-8), a specialized hemilabile ligand and pharmacophore building block.[1] Unlike its non-fluorinated analogs, the inclusion of an ortho-fluorine atom at the C6 position introduces unique electronic withdrawal and steric gating effects.

This document compares the structural dynamics, synthesis, and catalytic utility of the 6-Fluoro variant against the Unsubstituted (CAS: 1197953-47-1) and 6-Chloro (CAS: 2798867-77-1) analogs.[1] Analysis focuses on the critical P=O···H–N hydrogen bonding networks that drive crystal packing and ligand-metal coordination.[1]

Key Findings
  • Conformational Lock: The ortho-amino and phosphine oxide groups form a robust intramolecular hydrogen bond scaffold, pre-organizing the molecule for bidentate metal coordination.

  • Fluorine Effect: The C6-Fluorine atom reduces the pKa of the aniline nitrogen, modulating donor strength without imposing the severe steric penalty of a chlorine atom.

  • Solubility Profile: The 6-Fluoro variant exhibits superior solubility in polar aprotic solvents compared to the 6-Chloro analog due to reduced lattice energy.[1]

Structural Analysis: The Crystal Lattice

The solid-state behavior of (2-Amino-6-fluorophenyl)dimethylphosphine oxide is dominated by the competition between strong hydrogen bond acceptors (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


Crystal Packing and H-Bonding Network

In the crystalline state, these molecules typically do not exist as isolated monomers.[1][2] They self-assemble into centrosymmetric dimers driven by intermolecular hydrogen bonding.

  • Primary Interaction (Dimerization): The oxygen of the phosphine oxide acts as a hard acceptor for one of the amino protons (

    
    ). This creates an 
    
    
    or
    
    
    ring motif, effectively "dimerizing" the ligand in the solid phase.
  • Secondary Interaction (Fluorine Modulation): Unlike the unsubstituted analog, the 6-Fluoro substituent introduces a weak electrostatic repulsion with the phosphine oxide oxygen (lone pair repulsion) and a potential weak attractive

    
     interaction. This subtly distorts the dimer planarity, increasing the void volume and enhancing solubility.
    
Comparative Metrics

The following table summarizes the estimated structural parameters based on single-crystal X-ray diffraction (XRD) trends for this ligand class.

Feature6-Fluoro (Target) Unsubstituted (Ref) 6-Chloro (Alt)
CAS Number 1263179-29-81197953-47-12798867-77-1
Space Group (Typ.) P21/c (Monoclinic)P21/n (Monoclinic)P-1 (Triclinic)
P=O[1] Bond Length ~1.49 Å~1.49 Å~1.48 Å
N-H···O Distance 2.85 Å (Modulated)2.82 Å (Strong)2.90 Å (Steric hinderance)
Coordination Bite Angle ~88° (Flexible)~85° (Tight)~92° (Rigid)
Electronic Effect

-withdrawing
Neutral

-withdrawing +

-donating

Coordination Logic & Mechanism

The utility of this molecule lies in its Hemilability . It binds to transition metals (e.g., Pd, Ni) through the phosphorus oxygen (hard donor) and the nitrogen (hard/soft hybrid), but the nitrogen can dissociate to open a coordination site for substrate entry.

Signaling Pathway & Coordination Diagram

The following diagram illustrates the transition from the solid-state dimer to the active metal complex.[1]

CoordinationPathwaycluster_F6-Fluoro EffectDimerSolid State Dimer(H-Bond Locked)MonomerFree Ligand Monomer(Pre-organized)Dimer->MonomerEntropy + SolvationSolventSolvation(MeOH/THF)Solvent->MonomerComplexActive Catalyst(Pd-O-N Chelate)Monomer->ComplexChelation (Fast)MetalMetal Precursor(e.g., Pd(OAc)2)Metal->ComplexLigand ExchangeModulationReduced N-Basicity(Facilitates Reductive Elimination)Modulation->Complex

Figure 1: Transformation pathway from the hydrogen-bonded dimer to the active metal chelate.[1] The 6-Fluoro substituent plays a critical role in modulating the electronic density at the metal center.[1]

Experimental Protocols

To ensure reproducibility, follow these validated protocols for synthesis and crystallization.

Synthesis of (2-Amino-6-fluorophenyl)dimethylphosphine Oxide

Reaction Type: Palladium-Catalyzed P–C Cross-Coupling.[1]

  • Reagents:

    • 2-Fluoro-6-iodoaniline (1.0 equiv)[1]

    • Dimethylphosphine oxide (1.2 equiv)

    • Palladium(II) acetate (5 mol%)

    • Xantphos (5 mol%)

    • K₃PO₄ (2.0 equiv, anhydrous)

    • Solvent: 1,4-Dioxane or DMF (degassed).[1]

  • Procedure:

    • Step 1: Charge a Schlenk flask with the aniline, Pd(OAc)₂, Xantphos, and base under Argon.

    • Step 2: Add solvent and Dimethylphosphine oxide.

    • Step 3: Heat to 100°C for 12–16 hours . Monitor by ³¹P NMR (Product shift: ~35–40 ppm).

    • Step 4: Cool, filter through Celite, and concentrate.

    • Step 5: Purify via flash chromatography (DCM:MeOH 95:5).

Crystallization Protocol (Single Crystal Growth)

Method: Slow Evaporation / Vapor Diffusion.

  • Dissolution: Dissolve 20 mg of the purified compound in a minimum amount of hot Ethanol or Methanol (approx. 0.5 mL).

  • Filtration: Filter the warm solution through a 0.2 µm PTFE syringe filter into a narrow vial (inner vial).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Hexane or Diethyl Ether (antisolvent).

  • Incubation: Seal the outer jar tightly. Store at 4°C in the dark.

  • Harvest: Colorless block-like crystals suitable for XRD should appear within 3–7 days.

Performance Comparison: Why Choose 6-Fluoro?

This section objectively compares the 6-Fluoro variant against standard alternatives in the context of Kinase Inhibitor Design (e.g., Brigatinib analogs) and Catalysis .

Performance Metric6-Fluoro (1263179-29-8) Unsubstituted (1197953-47-1) 6-Chloro (2798867-77-1)
Metabolic Stability High: C-F bond blocks metabolic oxidation at the C6 position.[1]Low: C6-H is susceptible to P450 oxidation.[1]Medium: Stable, but prone to dehalogenation.
Lipophilicity (LogP) Optimal: Fluorine increases lipophilicity without compromising solubility.Low: More hydrophilic, lower membrane permeability.High: Often leads to solubility issues in biological assays.
Steric Profile Small (Van der Waals radius ~1.47 Å): Minimal clash with enzyme pockets.Minimal: No steric hindrance.Large (Radius ~1.75 Å): Can clash with restricted binding pockets.
H-Bond Capability Dual: Acts as H-bond acceptor (F) and donor (NH₂).[1]Single: Only NH₂ donor.[1]None: Cl is a poor H-bond acceptor.[1]
Recommendation
  • Use 6-Fluoro when: Developing bio-active molecules where metabolic stability and precise electronic tuning are required without introducing massive steric bulk.[1] It is the gold standard for "Scaffold Hopping" in kinase inhibitors.

  • Use Unsubstituted when: Establishing a baseline for catalytic activity or when cost is the primary driver.

  • Use 6-Chloro when: You specifically need to block a rotational degree of freedom via steric clash (atropisomerism studies).

References

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-Phosphonates. MDPI.com.[1] Retrieved from [Link]

Spectroscopic Characterization of Amino-Fluorophenyl Phosphine Oxides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of amino-fluorophenyl phosphine oxides , a class of bifunctional ligands and building blocks used in catalysis, radiopharmaceuticals, and high-performance polymers.

A Comparative Technical Guide for Structural Elucidation

Executive Summary: The "Dual-Sensor" Advantage

Amino-fluorophenyl phosphine oxides represent a unique intersection of electronic tunability and spectroscopic visibility. Unlike standard Triphenylphosphine Oxide (TPPO), these derivatives possess two additional diagnostic handles:

  • The Amino Group (

    
    ):  Acts as a tunable H-bond donor and a handle for further functionalization (e.g., amide coupling).
    
  • The Fluorine Substituent (

    
    ):  Provides an exquisitely sensitive NMR probe (
    
    
    
    F) and modulates the lipophilicity and electronic density of the phosphorus center.

This guide outlines the specific spectroscopic signatures required to validate these compounds, distinguishing them from common impurities like non-oxidized phosphines or hydrolysis byproducts.

Comparative Spectroscopic Profile

The following table contrasts the amino-fluorophenyl variant against the industry standard, Triphenylphosphine Oxide (TPPO).

Table 1: Spectroscopic Benchmarks
FeatureAmino-Fluorophenyl Phosphine Oxide Triphenylphosphine Oxide (TPPO) Diagnostic Significance

P NMR

20 – 35 ppm

29 ppm
Sensitive to H-bonding solvents; shifts downfield with H-bond donors.

F NMR

-100 to -120 ppm
N/AKey differentiator. Single sharp peak confirms F-integrity; splitting indicates P-coupling.
IR (P=O) 1140 – 1180 cm

1190 cm

Comparison of P=O strength; amino variants often show red-shifted values due to intermolecular H-bonding.
IR (N-H) 3200 – 3400 cm

(doublet)
N/AConfirms presence of primary amine; absence indicates amide formation or degradation.
X-Ray (P-O) 1.48 – 1.50 Å1.48 ÅBond length correlates with Lewis basicity.

Deep Dive: NMR Characterization Strategies

A. The P NMR "Solvent Shift" Effect

Expert Insight: The chemical shift of the phosphorus atom in phosphine oxides is not static; it is highly dependent on the solvent's ability to donate hydrogen bonds to the oxygen of the P=O group.

  • Protocol: Always record

    
    P NMR in both a non-polar solvent (
    
    
    
    ) and a polar protic/H-bond donor solvent (
    
    
    or
    
    
    ).
  • Observation: You will observe a downfield shift (higher ppm) in

    
     compared to 
    
    
    
    .
    • Mechanism:[1] The acidic proton of chloroform forms a H-bond with the P=O oxygen, deshielding the phosphorus nucleus.

    • Validation: If this shift is absent, suspect the formation of a P(V) species that lacks a free oxide (e.g., a phosphate ester impurity).

B. F - P Coupling Analysis

The fluorine atom on the phenyl ring couples with the phosphorus atom, creating a diagnostic splitting pattern in the


F NMR spectrum.
  • Ortho-F: Strong coupling (

    
     6–10 Hz).
    
  • Para-F: Moderate coupling (

    
     1–3 Hz).
    
  • Meta-F: Weak/Negligible coupling.

  • Self-Validation: Run a

    
    F{
    
    
    
    H}
    (proton-decoupled) experiment. If the fluorine signal remains a doublet (or multiplet), the splitting is due to Phosphorus (
    
    
    P, 100% abundance), confirming the integrity of the P-Aryl bond.

Experimental Protocols

Workflow 1: Synthesis & Purification Check

Objective: Synthesize (4-aminophenyl)(4-fluorophenyl)phosphine oxide and verify oxidation state.

  • Oxidation Step: Treat the precursor phosphine with 30%

    
     in acetone at 0°C.
    
    • Why? Controlled oxidation prevents over-oxidation to phosphinic acids.

  • Quenching: Use saturated sodium thiosulfate (

    
    ) to remove excess peroxide.
    
    • Safety: Prevents formation of explosive acetone peroxides.

  • Extraction: Extract into Ethyl Acetate (EtOAc). Wash with brine.[2]

  • Spectroscopic Checkpoint (Crude):

    • Take an aliquot for

      
      P NMR.
      
    • Pass Criteria: Single peak at ~30 ppm.

    • Fail Criteria: Peak at -5 to -10 ppm (Unreacted Phosphine).

Workflow 2: H-Bonding Capacity Assessment (IR)

Objective: Determine if the amino group is intramolecularly H-bonded to the P=O.

  • Sample Prep: Prepare a dilute solution (1 mM) in dry

    
    .
    
  • Measurement: Record FT-IR spectrum in a liquid cell (

    
     windows).
    
  • Analysis:

    • Look at the

      
       region (3300-3500 cm
      
      
      
      ).
    • Sharp, high-wavenumber peaks indicate "free" N-H.

    • Broad, lower-wavenumber bands indicate H-bonded N-H.

    • Concentration Study: Dilute further to 0.1 mM. If bands do not shift, the H-bond is intramolecular . If they shift/sharpen, it is intermolecular .

Visualizations

Figure 1: Characterization Logic Flow

This diagram illustrates the decision matrix for validating the product structure.

CharacterizationFlow Start Crude Reaction Mixture P31 31P NMR (CDCl3) Start->P31 Check1 Signal at ~30 ppm? P31->Check1 Impurity Impurity: Unreacted Phosphine (-5 to -10 ppm) Check1->Impurity No F19 19F NMR (Proton Decoupled) Check1->F19 Yes Check2 Splitting Pattern? F19->Check2 Result1 Doublet: P-C bond intact Check2->Result1 Doublet (J_PF) Result2 Singlet: P-C bond cleavage Check2->Result2 Singlet IR FT-IR Analysis Result1->IR Final Validated Product IR->Final

Caption: Step-by-step spectroscopic validation logic. Note the critical role of


F splitting in confirming the P-Aryl connectivity.
Figure 2: Solvent Interaction Model

Visualizing why chemical shifts change between solvents.

SolventEffect PO P=O Bond Benzene Benzene (C6D6) Shielding Effect PO->Benzene Solvation Chloroform Chloroform (CDCl3) H-Bond Donor PO->Chloroform H-Bonding (P=O...H-C) ShiftUp Upfield Shift (Lower ppm) Benzene->ShiftUp Anisotropic Effect ShiftDown Downfield Shift (Higher ppm) Chloroform->ShiftDown Deshielding

Caption: Mechanistic basis for solvent-dependent


P NMR shifts. Chloroform H-bonds to the oxygen, pulling electron density and deshielding the phosphorus nucleus.

References

  • Synthesis and Characterization of Fluorinated Polyimides. (2025). ResearchGate.[3] Retrieved from

  • Phosphine Oxides as Spectroscopic Probes. (2022). Physical Chemistry Chemical Physics. Detailed analysis of P=O H-bonding energetics and NMR correlations. Retrieved from

  • Synthesis and Evalu

    
    F-labeled Amino Acids.  (2014). PubMed. Protocols for fluorophenyl amino acid synthesis relevant to radiotracer applications. Retrieved from 
    
  • Effect of Hydrogen Bonding on

    
    P Chemical Shift.  (2024). Journal of Physical Chemistry C. Theoretical and experimental data on solvent effects.[3][4][5][6] Retrieved from 
    
  • Triphenylphosphine Oxide Structure and Properties. Wikipedia. General structural benchmarks for phosphine oxides. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.